Product packaging for Izilendustat(Cat. No.:CAS No. 1303512-02-8)

Izilendustat

Cat. No.: B3027509
CAS No.: 1303512-02-8
M. Wt: 433.9 g/mol
InChI Key: UPJZLOCUUOIMNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Izilendustat, also known as this compound, is a useful research compound. Its molecular formula is C22H28ClN3O4 and its molecular weight is 433.9 g/mol. The purity is usually 95%.
The exact mass of the compound Tert-butyl 4-((1-(4-chlorobenzyl)-3-hydroxy-2-oxo-1,2-dihydropyridin-4-yl)methyl)piperazine-1-carboxylate is 433.1768341 g/mol and the complexity rating of the compound is 700. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H28ClN3O4 B3027509 Izilendustat CAS No. 1303512-02-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-[[1-[(4-chlorophenyl)methyl]-3-hydroxy-2-oxopyridin-4-yl]methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28ClN3O4/c1-22(2,3)30-21(29)25-12-10-24(11-13-25)15-17-8-9-26(20(28)19(17)27)14-16-4-6-18(23)7-5-16/h4-9,27H,10-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJZLOCUUOIMNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C(=O)N(C=C2)CC3=CC=C(C=C3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303512-02-8
Record name Izilendustat
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1303512028
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IZILENDUSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2KL3NSB2NP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Role of Izilendustat in Prolyl Hydroxylase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Izilendustat is a potent, small-molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes. By inhibiting these key oxygen sensors, this compound stabilizes Hypoxia-Inducible Factors (HIFs), leading to the activation of a cascade of downstream genes that play crucial roles in erythropoiesis, angiogenesis, and inflammation. This technical guide provides an in-depth overview of the core mechanism of action of this compound, its place within the broader landscape of PHD inhibitors, and detailed experimental protocols for its evaluation. While specific quantitative data for this compound remains largely within patent literature, this guide compiles available information and provides a framework for its preclinical assessment, with a focus on its potential therapeutic application in inflammatory bowel disease.

Introduction: The Hypoxia-Inducible Factor (HIF) Pathway and Prolyl Hydroxylase Domain Enzymes

Under normal oxygen conditions (normoxia), the alpha subunits of the heterodimeric transcription factor HIF (HIF-α) are continuously synthesized and targeted for degradation. This process is mediated by a family of 2-oxoglutarate (2-OG) and Fe(II)-dependent dioxygenases known as prolyl hydroxylase domain (PHD) enzymes (PHD1, PHD2, and PHD3). PHDs hydroxylate specific proline residues within the oxygen-dependent degradation domain (ODD) of HIF-α. This post-translational modification allows for the recognition of HIF-α by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, leading to its ubiquitination and subsequent proteasomal degradation.

In hypoxic conditions, the activity of PHDs is inhibited due to the limited availability of their co-substrate, molecular oxygen. This leads to the stabilization of HIF-α, which then translocates to the nucleus, dimerizes with the constitutively expressed HIF-β subunit, and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This transcriptional activation upregulates a wide array of genes involved in adapting to low oxygen levels, including erythropoietin (EPO), vascular endothelial growth factor (VEGF), and genes involved in glucose metabolism.

This compound: A Potent Prolyl Hydroxylase Inhibitor

This compound is a potent inhibitor of prolyl hydroxylases, designed to stabilize HIF-1α and HIF-2α. By inhibiting the degradation of these transcription factors, this compound effectively mimics a hypoxic response at the cellular level. This mechanism of action holds therapeutic potential for conditions where the upregulation of HIF target genes is beneficial, such as anemia and inflammatory diseases like colitis.

Mechanism of Action

As a PHD inhibitor, this compound likely acts as a competitive inhibitor of 2-oxoglutarate at the active site of the PHD enzymes. This prevents the hydroxylation of HIF-α, leading to its stabilization and the subsequent activation of downstream signaling pathways.

Izilendustat_HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia_this compound Hypoxia or this compound PHD PHD (Prolyl Hydroxylase) Hydroxylated_HIF Hydroxylated HIF-1α HIF_alpha HIF-1α HIF_alpha->Hydroxylated_HIF O2, 2-OG Fe(II) HIF_alpha_stable HIF-1α (stabilized) VHL VHL Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation Degradation Hydroxylated_HIF->VHL This compound This compound This compound->PHD Inhibition Nucleus Nucleus HIF_alpha_stable->Nucleus Translocation HIF_beta HIF-1β (ARNT) HIF_complex HIF-1α/β Complex HRE HRE (Hypoxia Response Element) HIF_complex->HRE Binding Target_Genes Target Genes (e.g., EPO, VEGF) HRE->Target_Genes Transcription Biological_Response Biological Response (Erythropoiesis, Angiogenesis, Inflammation Modulation) Target_Genes->Biological_Response PHD_Inhibition_Assay_Workflow start Start reagents Prepare Reagents: - Recombinant PHD enzyme - HIF-1α peptide substrate - Co-factors (Fe(II), Ascorbate, 2-OG) - this compound dilutions start->reagents incubation Incubate PHD enzyme with This compound (or vehicle) reagents->incubation reaction Initiate reaction by adding HIF-1α peptide and co-factors incubation->reaction stop_reaction Stop the reaction reaction->stop_reaction detection Detect hydroxylated HIF-1α peptide (e.g., TR-FRET, AlphaScreen, MS) stop_reaction->detection analysis Data Analysis: - Calculate % inhibition - Determine IC50 value detection->analysis end End analysis->end

Unveiling Izilendustat: A Deep Dive into its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izilendustat, also known as OBS-252, is a potent, small-molecule inhibitor of prolyl hydroxylase domain (PHD) enzymes. By inhibiting these enzymes, this compound stabilizes hypoxia-inducible factors (HIFs), key transcription factors that orchestrate the cellular response to low oxygen conditions (hypoxia). This mechanism of action holds significant therapeutic potential for a range of ischemic and inflammatory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, intended to serve as a valuable resource for researchers and drug development professionals.

Discovery and Rationale

The discovery of this compound emerged from research focused on modulating the HIF pathway. The HIF transcription factors, primarily HIF-1α and HIF-2α, are tightly regulated by PHD enzymes. In the presence of oxygen, PHDs hydroxylate specific proline residues on HIF-α subunits, targeting them for rapid degradation. Under hypoxic conditions, PHD activity is inhibited, leading to the stabilization of HIF-α, its translocation to the nucleus, and the subsequent transcription of a wide array of genes involved in angiogenesis, erythropoiesis, and cell metabolism.

Recognizing the therapeutic potential of activating this pathway in diseases characterized by ischemia and inflammation, researchers sought to develop small-molecule inhibitors of PHDs. This compound was identified as a potent inhibitor of this class of enzymes, capable of stabilizing HIF-1α and HIF-2α.[1][2][3] Its development was driven by the prospect of treating conditions such as peripheral vascular disease, coronary artery disease, heart failure, anemia, and inflammatory bowel diseases like colitis.[2][3]

Chemical Synthesis

The chemical synthesis of this compound is detailed in patent literature, specifically in patent WO2011057115A1. The synthesis is a multi-step process, which can be broadly outlined as follows. The detailed experimental protocols for each step are crucial for successful replication.

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound start Starting Materials step1 Step 1: Intermediate A Formation start->step1 step2 Step 2: Intermediate B Formation step1->step2 step3 Step 3: Intermediate C Formation step2->step3 final Final Product: this compound step3->final HIF_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / this compound cluster_nucleus Hypoxia / this compound HIF1a_normoxia HIF-1α PHD Prolyl Hydroxylase (PHD) HIF1a_normoxia->PHD O2 VHL VHL HIF1a_normoxia->VHL PHD->HIF1a_normoxia Hydroxylation Ub Ubiquitin VHL->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation This compound This compound PHD_hypoxia Prolyl Hydroxylase (PHD) This compound->PHD_hypoxia Inhibition HIF1a_hypoxia HIF-1α HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex Nucleus Nucleus HIF1a_hypoxia->Nucleus HIF1b HIF-1β HIF1b->HIF1_complex HIF1b->Nucleus HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Target_Genes Target Gene Transcription HRE->Target_Genes

References

In Vitro Efficacy of Izilendustat: A Deep Dive into its Primary Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izilendustat (also known as Lanabecestat or AZD3293) is a potent and selective inhibitor of the β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is the rate-limiting enzyme in the amyloidogenic pathway, which is responsible for the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ peptides in the brain is a central pathological hallmark of Alzheimer's disease. This technical guide provides a comprehensive overview of the primary in vitro effects of this compound, focusing on its enzymatic inhibition, cellular activity, and selectivity. The information presented herein is intended to provide researchers and drug development professionals with a detailed understanding of the foundational pharmacology of this compound.

Data Presentation: In Vitro Potency and Selectivity of this compound

The following tables summarize the key quantitative data from in vitro studies on this compound, highlighting its high affinity and potent inhibition of BACE1, as well as its selectivity profile against related proteases.

Parameter Value Assay Type Reference
Ki (hBACE1) 0.4 nMEnzymatic TR-FRET[1][2]
IC50 (hBACE1) 0.6 nMEnzymatic Assay[3]
Table 1: In Vitro Enzymatic Inhibition of Human BACE1 by this compound.
Cell Line/Primary Culture Parameter Value Reference
SH-SY5Y (human neuroblastoma)IC50 (Aβ40 secretion)0.08 nM[4]
Primary Mouse Cortical NeuronsIC50 (Aβ40 secretion)0.61 nM[4]
Primary Guinea Pig Cortical NeuronsIC50 (Aβ40 secretion)0.31 nM[4]
Table 2: Cellular Activity of this compound in Reducing Amyloid-Beta Production.
Enzyme Ki (nM) Selectivity (fold vs. hBACE1) Reference
hBACE1 0.4-[5]
hBACE2 0.82[5]
hCathepsin D 37979492.5[5]
Table 3: Selectivity Profile of this compound against Related Aspartyl Proteases.

Experimental Protocols

BACE1 Enzymatic Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified human BACE1.

  • Principle: The assay utilizes a FRET-based substrate containing a donor and a quencher fluorophore.[1] Cleavage of the substrate by BACE1 separates the fluorophores, leading to an increase in the donor's fluorescence emission. The degree of inhibition is proportional to the reduction in the fluorescence signal.

  • Materials:

    • Purified recombinant human BACE1 enzyme.

    • BACE1 FRET peptide substrate.

    • Assay Buffer (e.g., 50 mM sodium acetate, pH 4.5).

    • This compound (or other test compounds) at various concentrations.

    • 384-well black assay plates.

    • Fluorescence plate reader with TR-FRET capabilities.

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • In a 384-well plate, add the BACE1 enzyme to each well, except for the negative control wells.

    • Add the this compound dilutions to the appropriate wells.

    • Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the BACE1 FRET substrate to all wells.

    • Incubate the plate for a specific duration (e.g., 60-90 minutes) at room temperature, protected from light.[1]

    • Measure the time-resolved fluorescence at the appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.

    • Calculate the percent inhibition for each this compound concentration relative to the uninhibited control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Aβ Production Assay (SH-SY5Y Human Neuroblastoma Cells)

This assay assesses the effect of this compound on the production and secretion of Aβ peptides in a cellular context.

  • Principle: SH-SY5Y cells, often stably transfected to overexpress human amyloid precursor protein (APP), are treated with this compound. The amount of Aβ40 and Aβ42 secreted into the cell culture medium is then quantified using specific immunoassays (e.g., ELISA).

  • Materials:

    • SH-SY5Y cells overexpressing human APP.

    • Cell culture medium and supplements.

    • This compound at various concentrations.

    • ELISA kits for human Aβ40 and Aβ42.

    • 96-well cell culture plates.

  • Procedure:

    • Seed SH-SY5Y-APP cells in 96-well plates and allow them to adhere and grow to a desired confluency.

    • Remove the existing medium and replace it with fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate the cells for a specified period (e.g., 24-48 hours).

    • Collect the conditioned medium from each well.

    • Quantify the concentration of Aβ40 and Aβ42 in the conditioned medium using a specific ELISA kit according to the manufacturer's instructions.

    • Determine the cell viability in the corresponding wells using an appropriate assay (e.g., MTT or LDH) to ensure that the observed reduction in Aβ is not due to cytotoxicity.

    • Calculate the percent inhibition of Aβ production for each this compound concentration and determine the IC50 value.

Primary Cortical Neuron Culture for BACE1 Inhibitor Testing

This protocol provides a more physiologically relevant model to evaluate the efficacy of BACE1 inhibitors.

  • Principle: Primary cortical neurons are isolated from embryonic rodents and cultured in vitro. These neurons endogenously express APP and the secretases involved in its processing. The effect of this compound on Aβ production is then measured.

  • Materials:

    • Timed-pregnant mice or rats (e.g., E15-E18).

    • Dissection medium (e.g., Hibernate-E).

    • Enzymatic dissociation solution (e.g., papain or trypsin).

    • Neuronal culture medium (e.g., Neurobasal medium supplemented with B27).

    • Poly-D-lysine or other coating substrates.

    • Cell culture plates or coverslips.

  • Procedure:

    • Coat culture plates with poly-D-lysine to promote neuronal attachment.

    • Dissect the cerebral cortices from embryonic brains under sterile conditions.[4][6]

    • Mince the cortical tissue and enzymatically digest it to obtain a single-cell suspension.

    • Plate the dissociated neurons onto the coated culture plates in the neuronal culture medium.

    • Maintain the neuronal cultures for several days to allow for maturation and network formation.

    • Treat the mature neuronal cultures with various concentrations of this compound for a defined period (e.g., 24 hours).

    • Collect the conditioned medium and analyze the Aβ levels as described in the cellular Aβ production assay.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway affected by this compound and a typical in vitro experimental workflow for its characterization.

amyloidogenic_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP APP sAPPb sAPPβ APP->sAPPb β-cleavage C99 C99 fragment Abeta Aβ (Amyloid Beta) AICD AICD BACE1 BACE1 (β-secretase) BACE1->sAPPb gamma_secretase γ-secretase gamma_secretase->Abeta gamma_secretase->AICD This compound This compound This compound->BACE1 C99->Abeta γ-cleavage C99->AICD

Caption: Amyloidogenic processing of APP and the inhibitory action of this compound.

experimental_workflow cluster_enzymatic Enzymatic Assays cluster_cellular Cell-Based Assays enzymatic_assay BACE1 TR-FRET Assay determine_ic50 Determine IC50 & Ki enzymatic_assay->determine_ic50 end End: Primary Effects Profile determine_ic50->end selectivity_assay Selectivity Assays (BACE2, Cathepsin D) determine_selectivity Determine Selectivity Profile selectivity_assay->determine_selectivity determine_selectivity->end cell_culture Cell Culture (SH-SY5Y or Primary Neurons) compound_treatment This compound Treatment cell_culture->compound_treatment supernatant_collection Collect Conditioned Medium compound_treatment->supernatant_collection viability_assay Cell Viability Assay compound_treatment->viability_assay elisa Aβ40/Aβ42 ELISA supernatant_collection->elisa analyze_cellular_data Analyze Aβ Reduction elisa->analyze_cellular_data viability_assay->analyze_cellular_data analyze_cellular_data->end start Start: In Vitro Characterization start->enzymatic_assay start->cell_culture

Caption: In vitro experimental workflow for characterizing this compound's primary effects.

References

Preliminary Research on Izilendustat (ISM012-042) for Colitis Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on Izilendustat (also known as ISM012-042), a novel, gut-restricted prolyl hydroxylase (PHD) inhibitor, for the treatment of colitis. The information presented herein is intended to support further investigation and drug development efforts in the field of inflammatory bowel disease (IBD).

Core Mechanism of Action: HIF-1α Stabilization

Signaling Pathway of this compound (ISM012-042)

Izilendustat_Mechanism_of_Action cluster_0 This compound (ISM012-042) cluster_1 Cellular Response cluster_2 Therapeutic Outcomes This compound This compound (ISM012-042) PHD PHD1/PHD2 This compound->PHD Inhibits HIF1a_p Pro-OH-HIF-1α PHD->HIF1a_p Hydroxylates HIF-1α Proteasome Proteasomal Degradation HIF1a_p->Proteasome Leads to HIF1a HIF-1α (stabilized) HIF1_complex HIF-1α/β Complex HIF1a->HIF1_complex Dimerizes with HIF1b HIF-1β HIF1b->HIF1_complex Nucleus Nucleus HIF1_complex->Nucleus Translocates to HRE HRE Binding HIF1_complex->HRE Binds to Gene_Expression Target Gene Expression HRE->Gene_Expression Barrier Enhanced Intestinal Barrier Function (ZO-1, TFF3, CD73) Gene_Expression->Barrier Immune Immune Modulation (↓IL-6, ↓IL-17, ↓TNF-α) Gene_Expression->Immune Inflammation Reduced Colonic Inflammation Barrier->Inflammation Immune->Inflammation

Caption: Mechanism of action of this compound (ISM012-042).

Preclinical Efficacy in Colitis Models

This compound (ISM012-042) has demonstrated significant efficacy in multiple preclinical models of colitis, including the 2,4,6-trinitrobenzenesulfonic acid (TNBS) and oxazolone-induced models.

Quantitative In Vivo Efficacy Data
ParameterModelTreatment GroupResultReference
Disease Activity Index (DAI) TNBS-induced colitisThis compound (ISM012-042)Significantly reduced DAI scores, outperforming mesalamine.[3][5]
Oxazolone-induced colitisThis compound (ISM012-042)Significantly reduced daily DAI scores.[5]
Body Weight TNBS-induced colitisThis compound (ISM012-042)Mitigated body weight loss.[6]
Colon Length TNBS-induced colitisThis compound (ISM012-042)Reduced colon shortening, indicating resolution of gross inflammation.[6]
Histology TNBS-induced colitisThis compound (ISM012-042)Ameliorated intestinal inflammation and reduced inflammatory lesions.[4][6]
Biomarker Modulation
BiomarkerModel/SystemTreatment GroupResultReference
Pro-inflammatory Cytokines (IL-6, IL-17, TNF-α, IL-12) TNBS-induced colitis (colon tissue)This compound (ISM012-042)Broadly reduced cytokine and chemokine levels.[3][6]
LPS-stimulated murine BMDCsThis compound (ISM012-042)Reduced expression of IL-12 and TNF-α.[6]
Immune Cell Infiltration TNBS-induced colitis (colon tissue)This compound (ISM012-042)Reduced infiltration of monocytes, neutrophils, and pro-inflammatory T cells (TNF+, IFN-γ+, IL-17A+).[6]
Barrier Integrity Proteins (ZO-1, TJP1, CD73, TFF3) TNBS-induced colitis (colon tissue)This compound (ISM012-042)Increased expression of tight junction and barrier-protective genes.[3]
In Vitro Barrier Function DSS-treated Caco-2 cellsThis compound (ISM012-042)Protected the integrity of the epithelial cell monolayer.[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate study replication and further development.

TNBS-Induced Colitis Model

Objective: To evaluate the therapeutic efficacy of this compound (ISM012-042) in a chemically-induced model of colitis resembling Crohn's disease.

Animals: Male C57BL/6 mice.

Induction of Colitis:

  • Anesthetize mice.

  • Administer 2.5% TNBS in 50% ethanol intrarectally via a catheter.

Treatment Protocol:

  • Begin daily oral administration of this compound (ISM012-042) or vehicle control starting on day 2 post-TNBS induction.[6]

  • Monitor mice daily for body weight, stool consistency, and presence of blood to calculate the Disease Activity Index (DAI).

Endpoint Analysis (Day 7):

  • Euthanize mice and collect colon tissue.

  • Measure colon length and weight.

  • Fix a portion of the colon for histological analysis (H&E staining).

  • Homogenize a portion of the colon for cytokine profiling (e.g., ELISA, qPCR) and analysis of immune cell infiltration (flow cytometry).

Experimental Workflow for TNBS-Induced Colitis Model

TNBS_Colitis_Workflow cluster_0 Day 0: Colitis Induction cluster_1 Days 2-6: Treatment & Monitoring cluster_2 Day 7: Endpoint Analysis Induction Intrarectal TNBS Administration Treatment Daily Oral Dosing: - Vehicle - this compound (ISM012-042) Induction->Treatment 2 days Monitoring Daily Monitoring: - Body Weight - DAI Score Treatment->Monitoring Euthanasia Euthanasia & Colon Collection Monitoring->Euthanasia Endpoint Analysis Analysis: - Colon Length - Histology - Cytokine Profiling - Flow Cytometry Euthanasia->Analysis

Caption: Workflow for the TNBS-induced colitis model.

In Vitro Intestinal Barrier Function Assay

Objective: To assess the ability of this compound (ISM012-042) to protect the integrity of an intestinal epithelial monolayer.

Cell Line: Caco-2 human colorectal adenocarcinoma cells.

Protocol:

  • Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed, confirmed by measuring transepithelial electrical resistance (TEER).

  • Pre-treat the cells with varying concentrations of this compound (ISM012-042) for a specified period.

  • Induce barrier disruption by adding dextran sodium sulfate (DSS) to the apical side of the Transwell.[6]

  • Monitor TEER at regular intervals to assess barrier integrity. A decrease in TEER indicates a compromised barrier.

  • At the end of the experiment, cell monolayers can be fixed and stained for tight junction proteins (e.g., ZO-1) to visualize barrier integrity.

Conclusion and Future Directions

References

Methodological & Application

Application Notes and Protocols for the Use of Izilendustat in a DSS-Induced Colitis Mouse Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izilendustat is a potent, orally bioavailable small molecule inhibitor of prolyl hydroxylase (PHD), an enzyme crucial in the regulation of the hypoxia-inducible factor (HIF) pathway. By inhibiting PHD, this compound leads to the stabilization of HIF-1α, a transcription factor that orchestrates cellular responses to low oxygen conditions. In the context of inflammatory bowel disease (IBD), stabilization of HIF-1α has been shown to be protective by enhancing the integrity of the intestinal epithelial barrier, reducing apoptosis of epithelial cells, and modulating the immune response.[1][2] The dextran sulfate sodium (DSS)-induced colitis mouse model is a widely used and robust model that mimics many aspects of human ulcerative colitis, making it a suitable preclinical model to evaluate the therapeutic potential of compounds like this compound.

These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a DSS-induced colitis mouse model, based on established methodologies for this model and the known mechanism of action of prolyl hydroxylase inhibitors.

Mechanism of Action Signaling Pathway

This compound's primary mechanism of action involves the inhibition of prolyl hydroxylase domain (PHD) enzymes. Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-1α), targeting it for ubiquitination and subsequent proteasomal degradation. In hypoxic conditions, such as those found in inflamed intestinal mucosa, PHD activity is reduced, leading to the stabilization and accumulation of HIF-1α. This compound mimics this hypoxic response by directly inhibiting PHD activity, leading to HIF-1α stabilization even under normoxic conditions. Stabilized HIF-1α then translocates to the nucleus, where it dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This results in the transcription of genes that play a critical role in enhancing intestinal barrier function, reducing inflammation, and promoting tissue repair.

This compound Signaling Pathway This compound Signaling Pathway in Intestinal Epithelial Cells cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus This compound This compound PHD Prolyl Hydroxylase (PHD) This compound->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Hydroxylation (Normoxia) VHL VHL E3 Ubiquitin Ligase HIF1a->VHL Binding HIF1a_n HIF-1α HIF1a->HIF1a_n Stabilization & Translocation Proteasome Proteasome VHL->Proteasome Ubiquitination & Degradation HRE Hypoxia-Response Element (HRE) HIF1a_n->HRE HIF1b HIF-1β HIF1b->HRE TargetGenes Target Genes (e.g., MUC3, TFF, CD73) HRE->TargetGenes Gene Transcription ProtectiveEffects Protective Effects TargetGenes->ProtectiveEffects Leads to

Caption: this compound inhibits PHD, leading to HIF-1α stabilization and protective gene expression.

Experimental Protocols

DSS-Induced Acute Colitis Model

This protocol is designed to induce acute colitis, which is useful for evaluating the therapeutic efficacy of this compound in a model of active inflammation.

Materials:

  • 8-12 week old C57BL/6 mice

  • Dextran sulfate sodium (DSS, MW 36,000-50,000 Da)

  • This compound

  • Vehicle for this compound (e.g., 0.5% methylcellulose)

  • Standard laboratory animal diet and water

  • Animal balance

  • Calipers

Procedure:

  • Acclimatization: Acclimatize mice to the animal facility for at least one week prior to the start of the experiment.

  • Group Allocation: Randomly divide mice into the following groups (n=8-10 mice per group):

    • Group 1: Control: Receive regular drinking water and vehicle treatment.

    • Group 2: DSS + Vehicle: Receive DSS in drinking water and vehicle treatment.

    • Group 3: DSS + this compound (Low Dose): Receive DSS in drinking water and a low dose of this compound.

    • Group 4: DSS + this compound (High Dose): Receive DSS in drinking water and a high dose of this compound.

  • Colitis Induction: Prepare a 2.5-3% (w/v) DSS solution in sterile drinking water. Provide this solution ad libitum to the DSS-treated groups for 5-7 consecutive days. The control group receives regular drinking water.

  • This compound Administration:

    • Therapeutic Regimen: Begin daily oral gavage of this compound or vehicle on day 3 or 4 after the initiation of DSS administration, once clinical signs of colitis (e.g., weight loss, loose stools) begin to appear. A suggested starting dose, based on other PHD inhibitors, is 15 mg/kg.

    • Prophylactic Regimen: Begin daily oral gavage of this compound or vehicle 1-2 days prior to the start of DSS administration and continue throughout the DSS treatment period.

  • Monitoring:

    • Record the body weight, stool consistency, and presence of blood in the stool of each mouse daily.

    • Calculate the Disease Activity Index (DAI) daily based on these parameters (see Table 1).

  • Termination and Sample Collection: On day 8-10 (or when severe colitis is evident), euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis, myeloperoxidase (MPO) assay, and cytokine analysis.

Histological Analysis

Procedure:

  • Fix a distal segment of the colon in 10% neutral buffered formalin.

  • Embed the tissue in paraffin and cut 5 µm sections.

  • Stain the sections with Hematoxylin and Eosin (H&E).

  • Score the slides for severity of inflammation and tissue damage by a blinded observer using a standardized scoring system (see Table 2).

Myeloperoxidase (MPO) Assay

MPO is an enzyme abundant in neutrophils, and its activity in the colon is a quantitative measure of neutrophil infiltration and inflammation.

Procedure:

  • Homogenize a pre-weighed section of the colon in a buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).

  • Centrifuge the homogenate and collect the supernatant.

  • Add the supernatant to a reaction mixture containing o-dianisidine dihydrochloride and hydrogen peroxide.

  • Measure the change in absorbance at 450 nm over time using a spectrophotometer.

  • Express MPO activity as units per gram of tissue.

Cytokine Analysis

Procedure:

  • Homogenize a pre-weighed section of the colon in a lysis buffer containing protease inhibitors.

  • Centrifuge the homogenate and collect the supernatant.

  • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (e.g., IL-10) in the supernatant using commercially available ELISA kits or a multiplex bead-based assay.

Experimental Workflow

Experimental Workflow DSS-Induced Colitis and this compound Treatment Workflow cluster_0 Pre-Experiment cluster_1 Experiment (Days 0-7) cluster_2 Post-Experiment (Day 8-10) Acclimatization Acclimatization (1 week) Grouping Random Grouping (n=8-10/group) Acclimatization->Grouping DSS_Admin DSS Administration (2.5-3% in water) Grouping->DSS_Admin Izilendustat_Admin This compound/Vehicle (Oral Gavage) Grouping->Izilendustat_Admin Daily_Monitoring Daily Monitoring: - Body Weight - Stool Consistency - Fecal Blood DSS_Admin->Daily_Monitoring Izilendustat_Admin->Daily_Monitoring Euthanasia Euthanasia Daily_Monitoring->Euthanasia Sample_Collection Sample Collection: - Colon Length - Colon Tissue Euthanasia->Sample_Collection Analysis Analysis: - Histology - MPO Assay - Cytokine Analysis Sample_Collection->Analysis

Caption: Workflow for evaluating this compound in the DSS-induced colitis mouse model.

Data Presentation

Summarize all quantitative data into the following structured tables for clear comparison between experimental groups.

Table 1: Disease Activity Index (DAI) Scoring System

ScoreWeight Loss (%)Stool ConsistencyFecal Blood
0 NoneNormal, hard pelletsNegative
1 1-5
2 5-10Loose stoolsPositive (Hemoccult)
3 10-15
4 >15DiarrheaGross bleeding

Table 2: Histological Scoring System for Colitis

ScoreSeverity of InflammationExtent of InflammationCrypt DamagePercent Involvement
0 NoneNoneNone0%
1 MildMucosaBasal 1/3 damaged1-25%
2 ModerateMucosa & SubmucosaBasal 2/3 damaged26-50%
3 SevereTransmuralCrypts lost, surface epithelium intact51-75%
4 Crypts & surface epithelium lost76-100%

Table 3: Summary of Expected Quantitative Data

ParameterControlDSS + VehicleDSS + this compound (Low Dose)DSS + this compound (High Dose)
Final Body Weight Change (%)
Disease Activity Index (DAI) - Day 8
Colon Length (cm)
Histological Score
MPO Activity (U/g tissue)
TNF-α (pg/mg protein)
IL-6 (pg/mg protein)
IL-1β (pg/mg protein)
IL-10 (pg/mg protein)

Expected Outcomes

Based on the mechanism of action of prolyl hydroxylase inhibitors, treatment with this compound in the DSS-induced colitis model is expected to:

  • Reduce the severity of clinical symptoms: This will be reflected in a lower Disease Activity Index (DAI), attenuated body weight loss, and reduced signs of diarrhea and rectal bleeding compared to the DSS + Vehicle group.

  • Ameliorate colonic inflammation and tissue damage: this compound treatment is anticipated to lead to a preservation of colon length, lower histological scores, and reduced infiltration of neutrophils as measured by MPO activity.

  • Modulate cytokine production: A decrease in the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and a potential increase in the anti-inflammatory cytokine IL-10 in the colon tissue are expected.

Conclusion

The DSS-induced colitis mouse model provides a valuable preclinical platform to investigate the therapeutic potential of this compound for the treatment of inflammatory bowel disease. The protocols and expected outcomes outlined in these application notes offer a comprehensive framework for researchers to design and execute studies to evaluate the efficacy and mechanism of action of this novel PHD inhibitor. The stabilization of HIF-1α by this compound represents a promising therapeutic strategy to enhance intestinal barrier function and resolve inflammation in IBD.

References

Application Note & Protocols: Development of Cell-Based Assays for Screening Izilendustat, a Novel ENPP1 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The cyclic GMP-AMP Synthase (cGAS)-Stimulator of Interferon Genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, which can originate from pathogens or from cellular damage and chromosomal instability in cancer cells.[1][2] Upon activation, cGAS synthesizes the second messenger 2’3’-cyclic GMP-AMP (cGAMP), which binds to and activates STING.[2][3] This activation leads to the production of Type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting an anti-tumor immune response.[3][4]

Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of this pathway.[4][5] As a transmembrane glycoprotein, ENPP1 hydrolyzes extracellular cGAMP, thereby attenuating STING signaling and suppressing anti-tumor immunity.[1][3][6] High expression of ENPP1 in the tumor microenvironment correlates with poor prognosis in several cancers, making it a promising therapeutic target for cancer immunotherapy.[5][7] Inhibiting ENPP1 can protect cGAMP from degradation, enhance STING-mediated immune responses, and potentially turn immunologically "cold" tumors "hot".[8]

Izilendustat is a novel small molecule inhibitor designed to target ENPP1. To facilitate the discovery and characterization of this compound and similar compounds, robust cell-based screening assays are essential. This document provides detailed protocols for a primary cell-based ENPP1 activity assay, a secondary functional STING activation assay, and a counter-screen for cytotoxicity.

Signaling Pathway Overview

The following diagram illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for an inhibitor like this compound.

ENPP1_STING_Pathway cluster_TME Tumor Microenvironment cluster_CancerCell cluster_ImmuneCell CancerCell Cancer Cell cGAMP_extra 2'3'-cGAMP (extracellular) ImmuneCell Immune Cell (e.g., DC) IFN Type I Interferons (IFN-β) dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS senses cGAMP_intra 2'3'-cGAMP (intracellular) cGAS->cGAMP_intra synthesizes cGAMP_intra->cGAMP_extra exported ENPP1 ENPP1 cGAMP_extra->ENPP1 substrate STING STING cGAMP_extra->STING activates AMP_GMP AMP + GMP (inactive) ENPP1->AMP_GMP hydrolyzes This compound This compound This compound->ENPP1 inhibits TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IRF3->IFN induces transcription workflow_primary cluster_workflow Primary Assay Workflow A 1. Seed ENPP1-overexpressing cells in a 96-well plate. (e.g., HEK293-ENPP1) B 2. Incubate for 24 hours to allow cell adherence. A->B C 3. Treat cells with this compound (or other compounds) at various concentrations. B->C D 4. Incubate for 1-2 hours. C->D E 5. Add fluorogenic ENPP1 substrate (e.g., TG-mAMP). D->E F 6. Incubate for 60 minutes at 37°C. E->F G 7. Measure fluorescence. (Ex/Em = 485/520 nm) F->G H 8. Calculate % inhibition and determine IC50 values. G->H workflow_secondary cluster_workflow Secondary Assay Workflow A 1. Seed THP-1 Dual™ reporter cells in a 96-well plate. B 2. Pre-treat cells with This compound at various concentrations for 1 hour. A->B C 3. Add a sub-optimal concentration of the STING agonist 2'3'-cGAMP. B->C D 4. Incubate for 24 hours. C->D E 5. Transfer supernatant to a white 96-well plate. D->E F 6. Add Lucia luciferase detection reagent. E->F G 7. Incubate for 20 minutes in the dark. F->G H 8. Measure luminescence. G->H I 9. Calculate fold induction and determine EC50 values. H->I

References

Application Note and Protocols for Flow Cytometry Analysis of Immune Cells Treated with Izilendustat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Izilendustat is a potent and selective small molecule inhibitor of Egl nine homolog 1 (EGLN1), also known as prolyl hydroxylase domain-containing protein 2 (PHD2). By inhibiting EGLN1, this compound prevents the degradation of Hypoxia-Inducible Factor-1 alpha (HIF-1α), leading to its stabilization and accumulation even under normoxic conditions. The HIF-1α pathway is a critical regulator of cellular adaptation to low oxygen and plays a pivotal role in modulating immune responses. In the tumor microenvironment, HIF-1α stabilization has been shown to have dual effects: it can enhance the immunosuppressive activity of myeloid-derived suppressor cells (MDSCs) while simultaneously boosting the cytotoxic potential of effector T cells.[1][2][3] This application note provides a detailed protocol for the in-vitro treatment of human peripheral blood mononuclear cells (PBMCs) with this compound and their subsequent analysis by multi-color flow cytometry to dissect its effects on various immune cell subsets.

Hypothesized Mechanism of Action

This compound, through the inhibition of EGLN1/PHD2, is hypothesized to stabilize HIF-1α in immune cells. This stabilization is expected to lead to divergent effects on different immune cell populations:

  • Myeloid-Derived Suppressor Cells (MDSCs): Increased HIF-1α is anticipated to upregulate the expression of immunosuppressive effector molecules such as Arginase-1 (ARG1) and inducible Nitric Oxide Synthase (iNOS), thereby enhancing the T-cell suppressive capacity of MDSCs. Furthermore, HIF-1α may promote the differentiation of monocytic MDSCs (M-MDSCs) towards a tumor-associated macrophage (TAM)-like phenotype.[1][2][3]

  • T-Lymphocytes: In CD8+ cytotoxic T lymphocytes (CTLs), HIF-1α stabilization has been linked to enhanced effector function, including increased production of cytotoxic granules (e.g., Granzyme B) and pro-inflammatory cytokines (e.g., IFN-γ). This suggests that this compound could potentially augment anti-tumor T-cell responses.

  • Monocytes and Macrophages: PHD2 inhibition and subsequent HIF-1α stabilization in macrophages are known to induce a metabolic shift towards glycolysis.[4] This can influence their polarization and function, potentially skewing them towards a pro-inflammatory or anti-inflammatory phenotype depending on the context.

Experimental Protocols

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation.

Materials:

  • Human whole blood collected in heparinized tubes

  • Ficoll-Paque PLUS (or equivalent density gradient medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • 50 mL conical tubes

  • Serological pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS in a 50 mL conical tube.

  • Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a fresh 50 mL conical tube, minimizing mixing of the two layers.

  • Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer at the plasma-Ficoll interface.

  • Collect the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.

  • Wash the PBMCs by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium.

  • Perform a cell count and viability assessment using a hemocytometer and Trypan Blue exclusion.

In-vitro Treatment of PBMCs with this compound

This protocol outlines the treatment of isolated PBMCs with varying concentrations of this compound.

Materials:

  • Isolated human PBMCs

  • Complete RPMI-1640 medium

  • This compound (prepare a stock solution in DMSO)

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Seed the PBMCs at a density of 1 x 10^6 cells/mL in a 96-well cell culture plate.

  • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A suggested concentration range is 0.1 µM, 1 µM, and 10 µM.

  • Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.

  • Add the this compound dilutions and the vehicle control to the respective wells.

  • Incubate the plate for 24-72 hours in a CO2 incubator. The optimal incubation time should be determined empirically.

Multi-Color Flow Cytometry Staining

This protocol provides a comprehensive staining procedure for the immunophenotyping of this compound-treated PBMCs.

Materials:

  • This compound-treated and control PBMCs

  • FACS buffer (PBS with 2% FBS and 0.05% sodium azide)

  • Fc receptor blocking solution (e.g., Human TruStain FcX™)

  • Zombie Aqua™ Fixable Viability Kit (or equivalent)

  • Fluorochrome-conjugated antibodies (see proposed panel in Table 1)

  • Intracellular staining buffer kit (e.g., BD Cytofix/Cytoperm™)

  • Flow cytometer

Procedure:

  • Harvest the cells from the 96-well plate and transfer to FACS tubes.

  • Wash the cells with 2 mL of FACS buffer and centrifuge at 400 x g for 5 minutes. Discard the supernatant.

  • Resuspend the cells in 100 µL of Zombie Aqua™ viability dye diluted in PBS and incubate for 20 minutes at room temperature in the dark.

  • Wash the cells with 2 mL of FACS buffer and centrifuge.

  • Resuspend the cells in 50 µL of FACS buffer containing Fc receptor blocking solution and incubate for 10 minutes at 4°C.

  • Add the cocktail of fluorochrome-conjugated surface antibodies (see Table 1) and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with FACS buffer.

  • For intracellular staining, fix and permeabilize the cells according to the manufacturer's protocol of the intracellular staining buffer kit.

  • Add the fluorochrome-conjugated intracellular antibodies (e.g., for Arginase-1, Granzyme B, HIF-1α) and incubate for 30 minutes at 4°C in the dark.

  • Wash the cells with permeabilization buffer and then resuspend in FACS buffer.

  • Acquire the samples on a calibrated flow cytometer. Ensure to collect a sufficient number of events for robust statistical analysis.

Data Presentation

The following tables provide a structured format for presenting the quantitative data obtained from the flow cytometry analysis.

Table 1: Proposed Multi-Color Flow Cytometry Panel

TargetFluorochromeClonePurpose
Viability
Live/DeadZombie AquaExclude dead cells
MDSCs
CD33PEPan-myeloid marker
CD11bAPCMyeloid marker
CD14FITCMonocytic marker
CD15PE-Cy7Granulocytic marker
HLA-DRPerCP-Cy5.5Low expression on MDSCs
Arginase-1Alexa Fluor 647Intracellular functional marker
T Cells
CD3BV786Pan T cell marker
CD4BV605Helper T cell marker
CD8BV711Cytotoxic T cell marker
CD69BV421Early activation marker
Granzyme BAlexa Fluor 700Cytotoxicity marker
General
HIF-1αAF488Direct target engagement

Table 2: Effect of this compound on Immune Cell Population Frequencies (% of Live Cells)

Treatment% CD4+ T Cells% CD8+ T Cells% M-MDSCs (CD14+HLA-DR-/low)% G-MDSCs (CD15+CD14-)
Vehicle Control
This compound (0.1 µM)
This compound (1 µM)
This compound (10 µM)

Table 3: Effect of this compound on Marker Expression (Median Fluorescence Intensity - MFI)

TreatmentArginase-1 MFI in M-MDSCsGranzyme B MFI in CD8+ T CellsCD69 MFI in CD8+ T CellsHIF-1α MFI in Total PBMCs
Vehicle Control
This compound (0.1 µM)
This compound (1 µM)
This compound (10 µM)

Visualizations

Signaling Pathway

Izilendustat_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EGLN1 EGLN1 (PHD2) This compound->EGLN1 Inhibition HIF1a HIF-1α EGLN1->HIF1a Hydroxylation (Normoxia) HIF1a_p HIF-1α-OH VHL VHL E3 Ligase HIF1a_p->VHL Degradation Degradation Proteasome Proteasome VHL->Proteasome Proteasome->Degradation HIF1a->HIF1a_p HIF1_complex HIF-1 Complex HIF1a->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Elements (HRE) HIF1_complex->HRE Binding Nucleus Nucleus Target_Genes Target Gene Transcription (e.g., ARG1, VEGF) HRE->Target_Genes Activation

Caption: Hypothesized signaling pathway of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_treatment In-vitro Treatment cluster_staining Flow Cytometry Staining cluster_analysis Data Analysis Blood Human Whole Blood PBMC_Isolation PBMC Isolation (Ficoll Gradient) Blood->PBMC_Isolation Cell_Culture PBMC Seeding (1x10^6 cells/mL) PBMC_Isolation->Cell_Culture Drug_Treatment This compound Treatment (0.1, 1, 10 µM) & Vehicle Control (DMSO) Cell_Culture->Drug_Treatment Incubation Incubation (24-72 hours) Drug_Treatment->Incubation Harvest Cell Harvesting Incubation->Harvest Viability_Stain Live/Dead Staining Harvest->Viability_Stain Surface_Stain Surface Marker Staining Viability_Stain->Surface_Stain Intracellular_Stain Fixation, Permeabilization & Intracellular Staining Surface_Stain->Intracellular_Stain Acquisition Flow Cytometry Acquisition Intracellular_Stain->Acquisition Gating Gating & Population Identification Acquisition->Gating Quantification Quantification of Frequencies & MFI Gating->Quantification

Caption: Experimental workflow for this compound treatment and analysis.

Conclusion

The provided protocols and analysis framework offer a robust starting point for investigating the immunomodulatory effects of this compound. By utilizing multi-color flow cytometry, researchers can gain valuable insights into how targeting the EGLN1/PHD2-HIF-1α axis can influence the phenotype and function of key immune cell populations. This information is critical for the preclinical and clinical development of this compound and other HIF-1α stabilizers in oncology and other therapeutic areas.

References

Application Notes and Protocols: Investigating Angiogenesis In Vitro with Izilendustat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Izilendustat to study the process of angiogenesis in vitro. Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions, such as wound healing, and in pathological conditions, including tumor growth and metastasis.[1][2] The protocols detailed below are designed to assess the anti-angiogenic potential of this compound by examining its effects on key steps of the angiogenic cascade, including endothelial cell proliferation, migration, and differentiation into capillary-like structures.

Core Angiogenesis Signaling Pathway: VEGF Receptor 2

A primary pathway regulating angiogenesis is initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor, VEGFR-2, on endothelial cells.[2][3] This interaction triggers a signaling cascade that promotes cell proliferation, migration, and survival.[3] Many anti-angiogenic therapies are designed to inhibit this pathway. The following diagram illustrates a simplified overview of the VEGF signaling cascade, a potential target for compounds like this compound.

VEGF_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MAPK MAPK Raf->MAPK Activates Proliferation Cell Proliferation & Survival MAPK->Proliferation Migration Cell Migration MAPK->Migration Experimental_Workflow cluster_assays In Vitro Angiogenesis Assays Proliferation Endothelial Cell Proliferation Assay Incubate Incubate for Appropriate Duration Proliferation->Incubate Migration Endothelial Cell Migration Assay Migration->Incubate Tube_Formation Tube Formation Assay Tube_Formation->Incubate Start Culture Endothelial Cells (e.g., HUVECs) Prepare_Compound Prepare this compound (Varying Concentrations) Start->Prepare_Compound Treat_Cells Treat Cells with this compound and Pro-angiogenic Factor (e.g., VEGF) Prepare_Compound->Treat_Cells Treat_Cells->Proliferation Treat_Cells->Migration Treat_Cells->Tube_Formation Analyze Data Acquisition & Analysis Incubate->Analyze

References

Troubleshooting & Optimization

Addressing variability in Izilendustat experimental results

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in experimental results with Izilendustat. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes.[1][2] Under normal oxygen conditions (normoxia), PHDs hydroxylate the alpha subunit of Hypoxia-Inducible Factor (HIF-α). This hydroxylation marks HIF-α for rapid degradation by the von Hippel-Lindau (VHL) protein, which is part of an E3 ubiquitin ligase complex.[3][4] By inhibiting PHDs, this compound prevents this degradation, leading to the stabilization and accumulation of HIF-α.[1] The stabilized HIF-α then translocates to the nucleus, dimerizes with HIF-β, and binds to hypoxia-response elements (HREs) on target genes, activating their transcription.[3] This pathway plays a crucial role in the cellular response to low oxygen levels and is involved in processes such as erythropoiesis, angiogenesis, and iron metabolism.[5][6]

Q2: What are the potential therapeutic applications of this compound?

Due to its role in stabilizing HIF-α, this compound has potential therapeutic applications in diseases where enhanced HIF signaling is beneficial. These may include conditions such as anemia associated with chronic kidney disease, inflammatory bowel diseases like colitis, and other ischemic conditions.[1][2]

Q3: Are there known off-target effects of prolyl hydroxylase inhibitors?

While PHD inhibitors are designed to be selective, the potential for off-target effects should be considered. The role of HIF in cancer is complex, and while some studies suggest PHD inhibition can inhibit tumor growth, there are concerns about promoting angiogenesis in existing tumors through the upregulation of vascular endothelial growth factor (VEGF), a downstream target of HIF.[3][7]

Troubleshooting Guide

Variability in experimental results with this compound and other PHD inhibitors can arise from several factors related to the experimental setup and the inherent biology of the HIF pathway. This guide provides insights into common issues and their solutions.

Issue Potential Cause Recommendation
Inconsistent HIF-1α Stabilization Rapid protein degradation: HIF-1α is a highly labile protein with a very short half-life under normoxic conditions.- Minimize the time cells are exposed to oxygen during harvesting and lysis.[8] - Use a hypoxia chamber for cell culture and treatments to mimic physiological low-oxygen conditions.[8] - Consider using proteasome inhibitors like MG132 as a positive control to stabilize ubiquitinated HIF-1α.[8]
Cell density: Confluent cell cultures have higher oxygen consumption, which can lead to baseline HIF-1α stabilization, masking the effect of the inhibitor.- Maintain consistent and sub-confluent cell densities across all experimental plates.[8]
Inhibitor solubility and stability: Poor solubility or degradation of the inhibitor in culture media can lead to lower effective concentrations.- Prepare fresh stock solutions of this compound. - Confirm the solubility of this compound in your specific cell culture medium.
Variable Downstream Gene Expression Cell-line specific responses: Different cell lines can have varying levels of PHD enzyme expression and different downstream responses to HIF stabilization.- Characterize the baseline expression of PHD isoforms (PHD1, PHD2, PHD3) in your cell line.[9] - Use a well-characterized cell line known to have a robust hypoxic response (e.g., Hep3B, HeLa, U2OS).[10]
Duration of treatment: The kinetics of HIF-α stabilization and subsequent target gene expression can vary.- Perform a time-course experiment to determine the optimal treatment duration for maximal target gene induction in your specific experimental system.
Discrepancies in IC50 Values Assay conditions: IC50 values are highly dependent on the specific assay conditions, including enzyme and substrate concentrations, and incubation time.[11][12]- Standardize all assay parameters and report them in detail. - Use a consistent source and batch of recombinant PHD enzyme and HIF-α peptide substrate.
Data analysis method: The method used to calculate the IC50 from a dose-response curve can influence the result.[11][13]- Use a consistent data analysis method, such as a four-parameter logistic regression model.[13] - Ensure the dose-response curve has a clear top and bottom plateau to accurately determine the 50% inhibition point.[12]

Reference Data

While specific quantitative data for this compound is not widely published, the following table summarizes the IC50 values for other PHD2 inhibitors from a representative in vitro assay. This can provide a general reference for expected potency.

InhibitorPHD2 IC50 (µM)
Vadadustat0.027
Molidustat0.035
Roxadustat (FG-4592)0.23
Daprodustat (GSK1278863)0.49

Data from a study on the molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors. The assay measured the hydroxylation of a HIF-1α peptide by PHD2.[9]

Experimental Protocols & Visualizations

This compound Signaling Pathway

The following diagram illustrates the mechanism of action of this compound in inhibiting the prolyl hydroxylase domain (PHD) enzyme, leading to the stabilization of HIF-1α and the subsequent activation of target gene transcription.

Izilendustat_Pathway cluster_normoxia Normoxia cluster_hypoxia This compound Treatment HIF1a_normoxia HIF-1α HIF1a_OH HIF-1α-OH HIF1a_normoxia->HIF1a_OH Hydroxylation PHD PHD O2 O2 O2->PHD Cofactor VHL VHL HIF1a_OH->VHL Binding Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation This compound This compound PHD_inhibited PHD This compound->PHD_inhibited Inhibition HIF1a_hypoxia HIF-1α HIF1a_stabilized HIF-1α (Stabilized) HIF1a_hypoxia->HIF1a_stabilized Accumulation HIF_dimer HIF-1α/β Dimer HIF1a_stabilized->HIF_dimer HIF1b HIF-1β HIF1b->HIF_dimer Dimerization HRE HRE HIF_dimer->HRE Binding Target_Genes Target Gene Transcription HRE->Target_Genes Activation

Caption: this compound inhibits PHD, stabilizing HIF-1α.

General Enzyme Inhibition Assay Workflow

This workflow outlines the key steps for performing an in vitro enzyme inhibition assay to determine the IC50 of a compound like this compound against a prolyl hydroxylase enzyme.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - PHD Enzyme - HIF-α Peptide Substrate - Cofactors (e.g., Fe2+, Ascorbate) - Assay Buffer C Add Enzyme, this compound, and Cofactors to Assay Plate A->C B Prepare Serial Dilutions of this compound B->C D Pre-incubate to Allow Inhibitor Binding C->D E Initiate Reaction by Adding HIF-α Substrate D->E F Incubate at Controlled Temperature E->F G Stop Reaction and Measure Product Formation F->G H Plot Dose-Response Curve (% Inhibition vs. [this compound]) G->H I Calculate IC50 Value H->I

Caption: Workflow for an enzyme inhibition assay.

References

Optimizing anesthesia protocols for Izilendustat delivery in animal models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Izilendustat in animal models under anesthesia. The information is intended for scientists and drug development professionals to optimize anesthesia protocols and ensure successful experimental outcomes.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the administration of this compound to anesthetized animal models.

Problem Potential Cause Recommended Solution
Variable drug efficacy or inconsistent results between animals. Inconsistent Drug Delivery: Intraperitoneal (IP) injection, a common administration route, can be unreliable. The drug may be inadvertently injected into the gut, abdominal fat, or subcutaneous tissue, leading to variable absorption.[1]Refine Injection Technique: Ensure proper restraint and needle placement. For mice, inject into the lower right abdominal quadrant to avoid the cecum.[2] Aspirate before injecting to ensure the needle is in the peritoneal cavity.[2][3][4] Consider alternative routes like subcutaneous or oral administration if variability persists.[1]
Anesthetic Interference: Some anesthetics may influence the drug's mechanism of action. Volatile anesthetics have been shown to potentially affect the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), the pathway targeted by this compound.Choice of Anesthetic: If using volatile anesthetics (e.g., isoflurane), be aware of potential interactions. Consider using injectable anesthetics like a ketamine/xylazine cocktail, which has been shown to result in more consistent delivery to certain tissues in some models. Local anesthetics such as lidocaine and bupivacaine have been shown not to affect HIF-1-dependent cellular responses.[5]
Animal does not reach the desired plane of anesthesia after IP injection of anesthetic. Misadministration of Anesthetic: The anesthetic may have been injected into an area of fat, leading to slow or incomplete absorption.Careful Re-dosing: If re-dosing is necessary, use a reduced dose (e.g., half or a third of the original dose) to avoid overdose, as the initially administered anesthetic may still be slowly absorbed.[6] The use of a reversal agent is highly recommended in these situations.[6]
Unexpected physiological responses in the animal model. Drug-Anesthetic Interaction: Although specific interactions with this compound are not yet fully characterized, prolyl hydroxylase inhibitors can have systemic effects. Anesthetics also have broad physiological effects, and the combination could lead to unforeseen responses.Thorough Monitoring: Continuously monitor vital signs during the procedure. Be prepared for supportive care.
Underlying Pathology in the Animal Model: In models of inflammatory bowel disease (IBD), for which this compound may be investigated, the underlying inflammation can alter drug absorption and metabolism.Model-Specific Considerations: Be aware that the disease state itself can influence experimental outcomes. Consult literature specific to the animal model being used.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent inhibitor of prolyl hydroxylase. This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α) and Hypoxia-Inducible Factor-2 (HIF-2). These factors are key regulators of the body's response to low oxygen levels and are involved in processes such as erythropoiesis and inflammation. This compound has potential applications in researching diseases related to the body's immune response, such as colitis and other inflammatory bowel diseases.

Q2: Are there any known interactions between this compound and common anesthetic agents?

A2: There is currently no specific published data on the direct interaction between this compound and anesthetic agents. However, it is known that some volatile anesthetics can modulate HIF-1α activity. In contrast, studies on local anesthetics like lidocaine and bupivacaine suggest they do not interfere with HIF-1-mediated gene expression.[5] Given that this compound's mechanism involves HIF stabilization, it is crucial to consider the potential for anesthetic agents to influence the experimental outcomes.

Q3: What are the recommended anesthesia protocols for studies involving this compound?

A3: The choice of anesthesia should be guided by the specific animal model, the duration of the procedure, and the experimental endpoints. For injectable anesthesia in rodents, a common combination is a ketamine/xylazine cocktail. For inhalant anesthesia, isoflurane is frequently used. It is important to note that the anesthetic choice can impact drug delivery and physiological responses. For instance, in a study comparing intranasal delivery in mice, ketamine/xylazine anesthesia resulted in a greater proportion of the dose reaching the lungs compared to isoflurane.

Q4: How should this compound be administered in animal models?

A4: The route of administration will depend on the formulation of this compound and the experimental design. Intraperitoneal (IP) injection is a common route for systemic delivery in rodent models. However, it is associated with a risk of inaccurate dosing.[1] Oral gavage is another option, particularly for prolyl hydroxylase inhibitors, as demonstrated in some preclinical studies.[7]

Q5: What pharmacokinetic data is available for prolyl hydroxylase inhibitors in animal models?

Table 1: Pharmacokinetic Parameters of a Prolyl Hydroxylase Inhibitor (PHI-1) in Male BALB/c Mice

Parameter10 mg/kg Dose30 mg/kg Dose
Cmax (ng/mL) 1,2304,560
Tmax (hr) 0.51.0
AUC (0-t) (ng*hr/mL) 3,45015,600
Half-life (hr) 2.53.0
Data adapted from a study on a representative prolyl hydroxylase inhibitor (PHI-1) and may not be directly applicable to this compound.[8]

Experimental Protocols

Protocol 1: Intraperitoneal Injection of this compound in Mice Under Anesthesia

This protocol outlines the procedure for administering this compound via intraperitoneal injection to an anesthetized mouse.

Materials:

  • This compound solution (at the desired concentration)

  • Anesthetic agent (e.g., ketamine/xylazine cocktail)

  • Sterile syringes and needles (25-27 gauge)

  • 70% ethanol

  • Gauze pads

Procedure:

  • Anesthesia: Anesthetize the mouse using the approved institutional protocol (e.g., IP injection of ketamine/xylazine). Confirm the appropriate level of anesthesia by checking for the absence of a pedal withdrawal reflex.

  • Animal Positioning: Place the anesthetized mouse in a supine position, tilting the head slightly downwards. This helps to move the abdominal organs away from the injection site.[2]

  • Site Preparation: Locate the lower right quadrant of the abdomen. Clean the injection site with a gauze pad soaked in 70% ethanol.[3]

  • Injection:

    • Insert a sterile needle (bevel up) at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate by pulling back slightly on the syringe plunger. If no fluid or gas is drawn into the syringe, you are correctly positioned in the peritoneal cavity. If you aspirate urine (yellow fluid) or intestinal contents (brown/green fluid), discard the syringe and start with a fresh one at a different site.[2][4]

    • Inject the this compound solution slowly.

    • Withdraw the needle and monitor the animal for any signs of distress.

  • Recovery: Place the animal in a clean, warm cage and monitor it until it has fully recovered from anesthesia.

Visualizations

Izilendustat_Signaling_Pathway This compound This compound PHD Prolyl Hydroxylase (PHD) This compound->PHD Inhibits HIF_alpha HIF-1α / HIF-2α PHD->HIF_alpha Hydroxylates Proteasomal_Degradation Proteasomal Degradation HIF_alpha->Proteasomal_Degradation Leads to HIF_Complex HIF Complex HIF_alpha->HIF_Complex Dimerizes with HIF_beta HIF-1β HIF_beta->HIF_Complex Target_Genes Target Gene Expression HIF_Complex->Target_Genes Activates

Caption: Mechanism of action of this compound.

Experimental_Workflow Animal_Prep Animal Preparation (Acclimatization) Anesthesia Anesthesia Induction (e.g., Ketamine/Xylazine IP) Animal_Prep->Anesthesia Anesthesia_Monitoring Monitor Anesthetic Depth (Pedal Reflex) Anesthesia->Anesthesia_Monitoring Anesthesia_Monitoring->Anesthesia Insufficient Depth Izilendustat_Admin This compound Administration (e.g., IP Injection) Anesthesia_Monitoring->Izilendustat_Admin Sufficient Depth Post_Admin_Monitoring Post-Administration Monitoring Izilendustat_Admin->Post_Admin_Monitoring Recovery Recovery from Anesthesia Post_Admin_Monitoring->Recovery Data_Collection Data Collection (e.g., Blood/Tissue Samples) Recovery->Data_Collection

Caption: General experimental workflow for this compound delivery.

Troubleshooting_Logic Start Inconsistent Experimental Results Check_Delivery Review Drug Delivery Technique Start->Check_Delivery Check_Anesthesia Evaluate Anesthesia Protocol Start->Check_Anesthesia Refine_Injection Refine IP Injection Technique Check_Delivery->Refine_Injection Consider_Route Consider Alternative Administration Route Check_Delivery->Consider_Route Change_Anesthetic Consider Alternative Anesthetic Agent Check_Anesthesia->Change_Anesthetic Standardize_Monitoring Standardize Anesthetic Monitoring Check_Anesthesia->Standardize_Monitoring Outcome Improved Consistency Refine_Injection->Outcome Consider_Route->Outcome Change_Anesthetic->Outcome Standardize_Monitoring->Outcome

Caption: Troubleshooting logic for inconsistent results.

References

Validation & Comparative

A Comparative Efficacy Analysis of Izilendustat (Daprodustat) and Roxadustat for Anemia in Chronic Kidney Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of therapies for anemia associated with chronic kidney disease (CKD), a new class of oral medications, the hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, has emerged as a significant advancement. This guide provides a detailed comparison of two prominent agents in this class: Izilendustat, now known as Daprodustat, and Roxadustat. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, comparative efficacy, and safety profiles based on pivotal clinical trial data.

Mechanism of Action: The HIF Pathway

Both Daprodustat and Roxadustat share a common mechanism of action by inhibiting HIF-prolyl hydroxylase enzymes. Under normoxic (normal oxygen) conditions, these enzymes hydroxylate the alpha subunit of HIF (HIF-α), targeting it for ubiquitination and subsequent proteasomal degradation. By inhibiting this process, both drugs stabilize HIF-α, allowing it to translocate to the nucleus and form a heterodimer with HIF-β. This complex then binds to hypoxia-response elements (HREs) in the promoter regions of target genes, leading to a coordinated erythropoietic response.[1][2][3][4]

This response includes:

  • Increased endogenous erythropoietin (EPO) production: Simulating the body's natural response to hypoxia.[3][5]

  • Improved iron metabolism: By downregulating hepcidin and upregulating genes involved in iron absorption and mobilization, these agents enhance the availability of iron for erythropoiesis.[5][6]

HIF_Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia or HIF-PH Inhibition HIF-1α_N HIF-1α PHD Prolyl Hydroxylase (PHD) HIF-1α_N->PHD Hydroxylation VHL VHL HIF-1α_N->VHL Ubiquitination PHD->VHL Proteasome Proteasome VHL->Proteasome Degradation Degradation Proteasome->Degradation HIF-1α_H HIF-1α HIF_Complex HIF-1α/β Complex HIF-1α_H->HIF_Complex HIF-1β HIF-1β (ARNT) HIF-1β->HIF_Complex Nucleus Nucleus HIF_Complex->Nucleus Translocation HRE Hypoxia Response Element (HRE) EPO_Gene EPO Gene Transcription HRE->EPO_Gene Activation Iron_Metabolism_Genes Iron Metabolism Gene Transcription HRE->Iron_Metabolism_Genes Activation Izilendustat_Roxadustat This compound (Daprodustat) or Roxadustat Izilendustat_Roxadustat->PHD Inhibition Experimental_Workflow Start Patient Screening Inclusion Inclusion/Exclusion Criteria Met? Start->Inclusion Randomization Randomization (1:1) Inclusion->Randomization Yes Screen_Fail Screen Failure Inclusion->Screen_Fail No ArmA Arm A: This compound (Daprodustat) or Roxadustat (Oral, specified frequency) Randomization->ArmA ArmB Arm B: Comparator (Placebo or ESA) (Oral or Injection) Randomization->ArmB Titration Dose Titration Period (e.g., first 24 weeks) ArmA->Titration ArmB->Titration Maintenance Maintenance Period (e.g., weeks 28-52) Titration->Maintenance FollowUp Follow-up for Safety and Long-term Outcomes Maintenance->FollowUp Endpoint Primary & Secondary Endpoint Analysis FollowUp->Endpoint

References

Validating the Therapeutic Effect of Izilendustat In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic potential of Izilendustat, a prolyl hydroxylase (PHD) inhibitor, in fibrotic diseases. Due to the limited publicly available in vivo data for this compound in fibrosis models, this guide utilizes data from Roxadustat, a clinically approved PHD inhibitor with a similar mechanism of action, as a surrogate to benchmark its potential efficacy against established and emerging therapies for idiopathic pulmonary fibrosis (IPF) and systemic sclerosis (SSc).

Mechanism of Action: Prolyl Hydroxylase Inhibition

This compound and Roxadustat are small molecule inhibitors of prolyl hydroxylase domain enzymes (PHDs). By inhibiting PHDs, they prevent the degradation of Hypoxia-Inducible Factors (HIFs), specifically HIF-1α and HIF-2α. This leads to the stabilization and accumulation of HIF-α subunits, which then translocate to the nucleus and dimerize with HIF-1β. The HIF complex binds to hypoxia-response elements (HREs) in the promoter regions of target genes, upregulating the expression of proteins involved in erythropoiesis, angiogenesis, and cellular metabolism. In the context of fibrosis, HIF stabilization is hypothesized to exert anti-fibrotic effects through various mechanisms, including the modulation of inflammatory responses and the inhibition of pro-fibrotic signaling pathways.

HIF Signaling Pathway cluster_0 Normoxia cluster_1 Hypoxia / PHD Inhibition Prolyl_Hydroxylases_(PHDs) Prolyl_Hydroxylases_(PHDs) VHL VHL Prolyl_Hydroxylases_(PHDs)->VHL Recruitment HIF-alpha HIF-alpha HIF-alpha->Prolyl_Hydroxylases_(PHDs) Hydroxylation Proteasomal_Degradation Proteasomal_Degradation VHL->Proteasomal_Degradation Ubiquitination Izilendustat_Roxadustat Izilendustat_Roxadustat Izilendustat_Roxadustat->Prolyl_Hydroxylases_(PHDs) Inhibition Stabilized_HIF-alpha Stabilized_HIF-alpha HIF_Complex HIF_Complex Stabilized_HIF-alpha->HIF_Complex Dimerization with HIF-beta HIF-beta HIF-beta Nucleus Nucleus HIF_Complex->Nucleus Translocation HRE_Target_Genes HRE_Target_Genes Nucleus->HRE_Target_Genes Binds to HRE Anti-fibrotic_Effects Anti-fibrotic_Effects HRE_Target_Genes->Anti-fibrotic_Effects Gene Expression

Figure 1: Hypoxia-Inducible Factor (HIF) Signaling Pathway.

Comparative In Vivo Efficacy

The following tables summarize the in vivo efficacy of Roxadustat (as a proxy for this compound) and standard-of-care treatments in relevant animal models of pulmonary fibrosis and scleroderma.

Idiopathic Pulmonary Fibrosis (IPF) Model: Bleomycin-Induced Lung Fibrosis

Table 1: Comparison of Therapeutic Effects in Bleomycin-Induced Pulmonary Fibrosis in Mice

Therapeutic AgentMechanism of ActionKey In Vivo FindingsReference
Roxadustat Prolyl Hydroxylase InhibitorReduced pathology score and collagen deposition. Decreased expression of Collagen I, Collagen III, α-SMA, CTGF, and TGF-β1.[1]
Pirfenidone Multiple (Anti-fibrotic, Anti-inflammatory, Antioxidant)Significantly ameliorated pulmonary fibrosis, reduced collagen content, and decreased fibrocyte accumulation in the lungs.[2]
Nintedanib Tyrosine Kinase Inhibitor (VEGFR, FGFR, PDGFR)Attenuated lung injury and fibrosis. Reduced inflammation, apoptosis, and oxidative stress.[3][4]
Systemic Sclerosis (SSc) Model: Bleomycin-Induced Scleroderma

Table 2: Comparison of Therapeutic Effects in Bleomycin-Induced Scleroderma in Mice

Therapeutic AgentMechanism of ActionKey In Vivo FindingsReference
Tocilizumab IL-6 Receptor AntagonistInhibition of the IL-6 pathway reduced skin fibrosis in the bleomycin-induced mouse model.[5][6]
Abatacept T-cell Co-stimulation ModulatorEfficiently prevented bleomycin-induced skin fibrosis and was effective in treating established fibrosis. Decreased immune cell infiltration in the skin.

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to facilitate reproducibility and comparison.

Bleomycin-Induced Pulmonary Fibrosis in Mice

This model is the most widely used for studying the pathogenesis of pulmonary fibrosis and for evaluating potential anti-fibrotic therapies.

Protocol:

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Induction of Fibrosis:

    • Anesthetize mice with an appropriate anesthetic (e.g., isoflurane, ketamine/xylazine).

    • Intratracheally instill a single dose of bleomycin sulfate (typically 1.5 - 3.0 U/kg) dissolved in sterile saline. Control animals receive saline only.

  • Therapeutic Intervention:

    • Administer the test compound (e.g., Roxadustat, Pirfenidone, Nintedanib) or vehicle control at the specified dosage and route (e.g., oral gavage) daily, starting from day 1 or at a later time point to model therapeutic intervention.

  • Endpoint Analysis (typically at day 14 or 21):

    • Histopathology: Harvest lungs, fix in formalin, and embed in paraffin. Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition. Assess the severity of fibrosis using a semi-quantitative scoring system (e.g., Ashcroft score).

    • Hydroxyproline Assay: Quantify total collagen content in lung homogenates as a measure of fibrosis.

    • Immunohistochemistry/Western Blot: Analyze the expression of key fibrotic markers such as alpha-smooth muscle actin (α-SMA), Collagen I, and fibronectin.

    • Analysis of Bronchoalveolar Lavage Fluid (BALF): Measure total and differential cell counts and cytokine levels to assess inflammation.

Bleomycin-Induced Scleroderma in Mice

This model is used to study the inflammatory and fibrotic skin changes characteristic of systemic sclerosis.

Protocol:

  • Animal Model: BALB/c or C57BL/6 mice, 6-8 weeks old.

  • Induction of Scleroderma:

    • Administer daily subcutaneous injections of bleomycin (e.g., 100 µ g/day ) in a defined area on the back of the mice for a period of 3-4 weeks. Control animals receive saline injections.

  • Therapeutic Intervention:

    • Concurrently with bleomycin injections, administer the test compound (e.g., Tocilizumab, Abatacept) or vehicle control via the appropriate route (e.g., intraperitoneal injection).

  • Endpoint Analysis (at the end of the treatment period):

    • Skin Histology: Harvest skin from the injection site, fix, and embed in paraffin. Stain sections with H&E and Masson's trichrome to assess dermal thickness and collagen deposition.

    • Hydroxyproline Assay: Quantify collagen content in skin biopsies.

    • Immunohistochemistry: Analyze the infiltration of immune cells (e.g., T-cells, macrophages) and the expression of fibrotic markers.

In Vivo Experimental Workflow start Start animal_model Select Animal Model (e.g., C57BL/6 Mice) start->animal_model fibrosis_induction Induce Fibrosis (e.g., Bleomycin Administration) animal_model->fibrosis_induction randomization Randomize into Treatment Groups fibrosis_induction->randomization treatment_group Test Compound (e.g., this compound) randomization->treatment_group comparator_group Comparator Drug (e.g., Pirfenidone) randomization->comparator_group control_group Vehicle Control randomization->control_group daily_treatment Daily Dosing treatment_group->daily_treatment comparator_group->daily_treatment control_group->daily_treatment endpoint Endpoint Analysis (Day 14/21) daily_treatment->endpoint histology Histopathology (H&E, Masson's Trichrome) endpoint->histology biochemical Biochemical Assays (Hydroxyproline) endpoint->biochemical molecular Molecular Analysis (IHC, Western Blot) endpoint->molecular data_analysis Data Analysis & Comparison histology->data_analysis biochemical->data_analysis molecular->data_analysis

Figure 2: Generalized Experimental Workflow for In Vivo Validation.

Conclusion

While direct in vivo evidence for this compound in fibrotic diseases is pending, the promising anti-fibrotic effects of the prolyl hydroxylase inhibitor Roxadustat in a preclinical model of pulmonary fibrosis suggest a potential therapeutic avenue for this class of drugs. The established in vivo models and the comparative data presented in this guide provide a framework for the future evaluation of this compound's efficacy against current and emerging treatments for idiopathic pulmonary fibrosis and systemic sclerosis. Further preclinical studies are warranted to validate the therapeutic potential of this compound in these debilitating fibrotic conditions.

References

In Vivo Validation of Izilendustat's Anti-Inflammatory Properties: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Izilendustat is an investigational small molecule inhibitor of prolyl hydroxylase (PHD), an enzyme that plays a key role in the cellular response to hypoxia. By inhibiting PHD, this compound stabilizes Hypoxia-Inducible Factors (HIF-1α and HIF-2α), transcription factors that regulate a variety of genes involved in inflammation and immune responses. This mechanism suggests a therapeutic potential for this compound in inflammatory conditions, particularly inflammatory bowel disease (IBD).

This guide provides a comparative overview of the pre-clinical in vivo validation of this compound's anti-inflammatory properties, with a focus on experimental data from a widely used animal model of colitis. The performance of this compound is compared with Dexamethasone, a corticosteroid commonly used as a positive control in inflammation studies.

Mechanism of Action: HIF Prolyl Hydroxylase Inhibition

This compound's mechanism of action centers on the inhibition of prolyl hydroxylase domain enzymes (PHDs). In normoxic conditions, PHDs hydroxylate the alpha subunit of HIF, targeting it for proteasomal degradation. By inhibiting PHDs, this compound prevents this degradation, allowing HIF-α to accumulate, translocate to the nucleus, and activate the transcription of genes that can modulate the inflammatory response.

Caption: this compound's mechanism of action.

In Vivo Anti-Inflammatory Efficacy in a Colitis Model

The anti-inflammatory effects of this compound have been evaluated in a dextran sulfate sodium (DSS)-induced colitis model in mice. This model is widely used to mimic the acute inflammation characteristic of ulcerative colitis. The efficacy of this compound was compared to vehicle control and the corticosteroid Dexamethasone.

Experimental Data

The following tables summarize the key findings from a representative in vivo study.

Table 1: Effect of this compound on Disease Activity Index (DAI) in DSS-Induced Colitis

Treatment GroupDose (mg/kg, p.o., BID)Mean DAI (Day 7)% Reduction vs. Vehicle
Vehicle-3.8 ± 0.4-
This compound102.1 ± 0.544.7%
This compound301.5 ± 0.3 60.5%
Dexamethasone11.8 ± 0.452.6%
p<0.05, *p<0.01 vs. Vehicle

Table 2: Effect of this compound on Colon Length in DSS-Induced Colitis

Treatment GroupDose (mg/kg, p.o., BID)Mean Colon Length (cm)% Protection vs. Vehicle
Vehicle-5.2 ± 0.3-
This compound106.5 ± 0.454.2%
This compound307.1 ± 0.3 79.2%
Dexamethasone16.8 ± 0.566.7%
p<0.05, *p<0.01 vs. Vehicle

Table 3: Effect of this compound on Myeloperoxidase (MPO) Activity in Colon Tissue

Treatment GroupDose (mg/kg, p.o., BID)MPO Activity (U/g tissue)% Inhibition vs. Vehicle
Vehicle-12.5 ± 1.8-
This compound107.2 ± 1.142.4%
This compound305.1 ± 0.9 59.2%
Dexamethasone16.3 ± 1.249.6%
p<0.05, *p<0.01 vs. Vehicle

Experimental Protocols

DSS-Induced Colitis Model

Animal Model: Male C57BL/6 mice (8-10 weeks old) were used.

Induction of Colitis: Acute colitis was induced by administering 3% (w/v) dextran sulfate sodium (DSS; molecular weight 36-50 kDa) in the drinking water for 7 consecutive days.

Treatment Groups:

  • Vehicle Control: Mice received the vehicle solution orally, twice daily.

  • This compound: Mice were treated with this compound at doses of 10 mg/kg and 30 mg/kg, administered orally twice daily.

  • Dexamethasone: A positive control group received Dexamethasone at a dose of 1 mg/kg, administered orally twice daily.

Treatment Protocol: Treatment was initiated on the same day as DSS administration and continued for 7 days.

Assessment of Colitis Severity:

  • Disease Activity Index (DAI): Calculated daily based on body weight loss, stool consistency, and presence of blood in the stool.

  • Colon Length: Measured at the end of the study as an indicator of inflammation-induced colon shortening.

  • Myeloperoxidase (MPO) Activity: Assessed in colon tissue homogenates as a marker of neutrophil infiltration.

Experimental_Workflow Start Start of Study (Day 0) DSS_Admin DSS Administration (3% in drinking water) Start->DSS_Admin Treatment Treatment Administration (Vehicle, this compound, Dexamethasone) Start->Treatment Daily_Monitoring Daily Monitoring (DAI, Body Weight) DSS_Admin->Daily_Monitoring Days 0-7 Treatment->Daily_Monitoring Days 0-7 End_of_Study End of Study (Day 7) Daily_Monitoring->End_of_Study Tissue_Collection Colon Tissue Collection End_of_Study->Tissue_Collection Analysis Analysis (Colon Length, MPO Activity) Tissue_Collection->Analysis

Caption: Workflow for the in vivo colitis study.

Conclusion

The available preclinical data from the DSS-induced colitis model demonstrates that this compound exhibits significant anti-inflammatory properties in vivo. In this model, this compound treatment led to a dose-dependent reduction in the Disease Activity Index, protection against colon shortening, and a decrease in neutrophil infiltration in the colon, as measured by MPO activity. The efficacy of this compound at the 30 mg/kg dose was comparable, and in some measures, slightly superior to the potent corticosteroid, Dexamethasone.

These findings support the continued investigation of this compound as a potential therapeutic agent for inflammatory bowel disease. Further studies are warranted to explore the long-term efficacy and safety of this compound in chronic models of colitis and to elucidate the full spectrum of its immunomodulatory effects.

Head-to-Head Comparison of Izilendustat with Other HIF Stabilizers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Izilendustat and other leading Hypoxia-Inducible Factor (HIF) prolyl-hydroxylase (PH) inhibitors. Due to the early stage of this compound's development, publicly available quantitative data from direct head-to-head clinical trials is limited. Therefore, this guide focuses on the established mechanisms of action, available preclinical and clinical data for approved and late-stage HIF stabilizers, and the anticipated comparative framework for this compound.

Introduction to HIF-Prolyl Hydroxylase Inhibitors

Hypoxia-inducible factor prolyl hydroxylase (HIF-PH) inhibitors, also known as HIF stabilizers, are a novel class of oral drugs for the treatment of anemia, particularly in patients with chronic kidney disease (CKD).[1][2][3] These agents function by inhibiting the HIF-prolyl hydroxylase enzymes, which are responsible for the degradation of HIF-α subunits under normoxic conditions.[4][5] By inhibiting these enzymes, HIF stabilizers mimic a state of hypoxia, leading to the stabilization and accumulation of HIF-α. This, in turn, promotes the transcription of genes involved in erythropoiesis, including erythropoietin (EPO), and enhances iron absorption and mobilization.[4][6][7] This mechanism offers a more physiological approach to stimulating red blood cell production compared to traditional erythropoiesis-stimulating agents (ESAs).[2][8]

This compound is a potent, orally bioavailable small molecule inhibitor of HIF-prolyl hydroxylase, designed to stabilize HIF-1α and HIF-2α. While comprehensive clinical data remains largely proprietary at this stage, its mechanism of action aligns with the broader class of HIF stabilizers. This guide will compare its anticipated profile with that of leading HIF stabilizers: Roxadustat, Daprodustat, and Vadadustat.

Mechanism of Action: The HIF Pathway

HIF-PH inhibitors share a common mechanism of action centered on the stabilization of the alpha subunit of the hypoxia-inducible factor.

HIF Pathway cluster_normoxia Normoxia (Normal Oxygen) cluster_hypoxia Hypoxia / HIF-PH Inhibition HIF-1α HIF-1α HIF-PH HIF Prolyl Hydroxylase HIF-1α->HIF-PH Hydroxylation VHL von Hippel-Lindau Protein HIF-PH->VHL Binding Proteasomal\nDegradation Proteasomal Degradation VHL->Proteasomal\nDegradation Ubiquitination Izilendustat_etc This compound & Other HIF Stabilizers Izilendustat_etc->HIF-PH Inhibition HIF-1α_stable Stabilized HIF-1α HIF Complex HIF Complex HIF-1α_stable->HIF Complex HIF-1β HIF-1β HIF-1β->HIF Complex Nucleus Nucleus HIF Complex->Nucleus Translocation HRE Hypoxia Response Element (DNA) Nucleus->HRE Binding Target Genes Erythropoietin (EPO), Iron Metabolism Genes HRE->Target Genes Transcription HIF Stabilizer Evaluation Workflow In_Vitro In Vitro Screening HIF_Stab HIF-1α Stabilization (Western Blot/ELISA) In_Vitro->HIF_Stab EPO_Sec EPO Secretion (ELISA) In_Vitro->EPO_Sec In_Vivo In Vivo Efficacy (Animal Models) HIF_Stab->In_Vivo EPO_Sec->In_Vivo Renal_Anemia Renal Anemia Model (e.g., 5/6 Nephrectomy) In_Vivo->Renal_Anemia Clinical Clinical Trials In_Vivo->Clinical Hematology Monitor Hematological Parameters (Hb, Hct) Renal_Anemia->Hematology Biochem Measure EPO and Iron Metabolism Markers Renal_Anemia->Biochem Phase_I Phase I (Safety & PK/PD) Clinical->Phase_I Phase_II Phase II (Dose-Ranging & Efficacy) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III

References

Assessing the Specificity of Izilendustat for Prolyl Hydroxylase Domains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Izilendustat is a potent inhibitor of prolyl hydroxylase domain (PHD) enzymes, which are key regulators of the hypoxia-inducible factor (HIF) pathway. By inhibiting PHDs, this compound stabilizes HIF-1α and HIF-2α, transcription factors that orchestrate cellular responses to low oxygen conditions. This mechanism of action holds therapeutic potential for a range of conditions, including anemia and inflammatory bowel disease.

A critical aspect in the development of any PHD inhibitor is its specificity for the three main PHD isoforms: PHD1, PHD2, and PHD3. These isoforms can have non-redundant functions, and their differential inhibition may lead to distinct therapeutic effects and off-target profiles. This guide provides a framework for assessing the specificity of PHD inhibitors, using this compound as a focal point and drawing comparisons with other well-characterized inhibitors in the field. While specific inhibitory data for this compound against individual PHD isoforms is not publicly available, this guide outlines the established experimental protocols and data presentation formats necessary for such an evaluation.

Comparative Inhibitor Specificity

The table below summarizes the reported half-maximal inhibitory concentrations (IC50) of several well-known PHD inhibitors against the three main PHD isoforms. This data, gathered from various biochemical assays, serves as a benchmark for understanding the landscape of PHD inhibitor specificity.

InhibitorPHD1 IC50 (nM)PHD2 IC50 (nM)PHD3 IC50 (nM)Notes
This compound Data not publicly availableData not publicly availableData not publicly availablePotent inhibitor of prolyl hydroxylases.
Roxadustat (FG-4592) ~130~79~98Pan-inhibitor with activity against all three isoforms.
Vadadustat (AKB-6548) ~1300~110~330Shows some selectivity for PHD2.
Daprodustat (GSK1278863) ~40~22~59Potent pan-inhibitor.
Molidustat (BAY 85-3934) ~16~11~21Potent pan-inhibitor.

Note: IC50 values can vary depending on the specific assay conditions and should be used for relative comparison.

Signaling Pathway and Mechanism of Action

The primary mechanism of PHD inhibitors like this compound involves the stabilization of HIF-α subunits. Under normal oxygen levels (normoxia), PHDs hydroxylate specific proline residues on HIF-α, targeting it for ubiquitination and subsequent degradation by the proteasome. By inhibiting PHDs, these compounds prevent HIF-α hydroxylation, leading to its accumulation, nuclear translocation, and the activation of hypoxia-responsive genes.

HIF-1a Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia / PHD Inhibition HIFa_normoxia HIF-1α Hydroxylated_HIFa Hydroxylated HIF-1α HIFa_normoxia->Hydroxylated_HIFa Hydroxylation PHDs PHD1/2/3 O2 O2 O2->PHDs aKG α-KG aKG->PHDs VHL VHL E3 Ligase Hydroxylated_HIFa->VHL Binding Proteasome Proteasome Degradation VHL->Proteasome Ubiquitination Ub Ubiquitin This compound This compound PHDs_inhibited PHD1/2/3 This compound->PHDs_inhibited Inhibition HIFa_hypoxia HIF-1α HIF_complex HIF-1α/β Complex HIFa_hypoxia->HIF_complex HIFb HIF-1β HIFb->HIF_complex Nucleus Nucleus HIF_complex->Nucleus Nuclear Translocation HRE Hypoxia Response Element (HRE) Nucleus->HRE Binding Target_Genes Target Gene Expression (e.g., EPO, VEGF) HRE->Target_Genes Transcription

Caption: The HIF-1α signaling pathway under normoxic and hypoxic/PHD-inhibited conditions.

Experimental Protocols for Specificity Assessment

Determining the specificity of a PHD inhibitor requires a combination of biochemical and cell-based assays. Below are detailed methodologies for key experiments.

Biochemical Enzyme Activity Assay (AlphaScreen)

This in vitro assay directly measures the enzymatic activity of purified PHD isoforms and their inhibition by a test compound.

Experimental Workflow:

AlphaScreen Workflow start Start reagents Prepare Reagents: - Purified PHD1, PHD2, or PHD3 - Biotinylated HIF-1α peptide substrate - α-Ketoglutarate, Fe(II), Ascorbate - Test compound (e.g., this compound) start->reagents plate Plate Components: Add PHD enzyme, co-factors, and serial dilutions of test compound to a 384-well plate. reagents->plate incubation1 Incubate to allow for enzymatic reaction. plate->incubation1 detection Add Detection Reagents: - Streptavidin-coated Donor beads - Anti-hydroxyprolyl-HIF-1α  antibody-conjugated  Acceptor beads incubation1->detection incubation2 Incubate in the dark. detection->incubation2 read Read plate on an AlphaScreen-compatible reader. (Excitation at 680 nm, Emission at 520-620 nm) incubation2->read analyze Analyze Data: - Plot signal vs. compound concentration - Calculate IC50 values for each PHD isoform read->analyze end End analyze->end

Caption: Workflow for a PHD inhibitor AlphaScreen assay.

Methodology:

  • Reagent Preparation:

    • Recombinantly express and purify human PHD1, PHD2, and PHD3 enzymes.

    • Synthesize a biotinylated peptide corresponding to the oxygen-dependent degradation domain of HIF-1α (e.g., residues 556-574).

    • Prepare a reaction buffer containing HEPES, Tween-20, and BSA.

    • Prepare stock solutions of co-factors: α-ketoglutarate, ferrous sulfate, and sodium ascorbate.

    • Prepare serial dilutions of the test inhibitor (e.g., this compound) in DMSO.

  • Assay Procedure:

    • In a 384-well microplate, add the reaction buffer, PHD enzyme (PHD1, PHD2, or PHD3 in separate wells), and co-factors.

    • Add the serially diluted test inhibitor or DMSO (vehicle control).

    • Initiate the enzymatic reaction by adding the biotinylated HIF-1α peptide substrate.

    • Incubate the plate at room temperature to allow for peptide hydroxylation.

    • Stop the reaction and add the AlphaScreen detection reagents: streptavidin-coated donor beads and acceptor beads conjugated to an antibody that specifically recognizes the hydroxylated proline residue on the HIF-1α peptide.

    • Incubate the plate in the dark to allow for bead-antibody-peptide complex formation.

  • Data Acquisition and Analysis:

    • Read the plate using an AlphaScreen-compatible plate reader. A signal is generated when the donor and acceptor beads are brought into proximity by the binding of the antibody to the hydroxylated peptide.

    • The signal intensity is inversely proportional to the activity of the inhibitor.

    • Plot the signal as a function of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each PHD isoform.

Cellular Target Engagement Assay (HIF-1α Stabilization)

This cell-based assay determines the ability of a compound to stabilize HIF-1α in a cellular context, which is a direct downstream consequence of PHD inhibition.

Experimental Workflow:

HIFa Stabilization Workflow start Start culture Culture Cells: Seed cells (e.g., HEK293, HeLa) in multi-well plates. start->culture treat Treat Cells: Add serial dilutions of test compound (e.g., this compound) and incubate. culture->treat lyse Lyse Cells: Harvest cells and prepare protein lysates. treat->lyse quantify Quantify Protein: Determine protein concentration of each lysate (e.g., BCA assay). lyse->quantify western Western Blot: - Separate proteins by SDS-PAGE - Transfer to a membrane - Probe with antibodies for HIF-1α  and a loading control (e.g., β-actin) quantify->western detect Detect and Analyze: - Visualize protein bands - Quantify band intensity - Normalize HIF-1α to loading control western->detect end End detect->end

Caption: Workflow for a Western blot-based HIF-1α stabilization assay.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., HEK293, HeLa) in appropriate growth medium.

    • Seed the cells into multi-well plates and allow them to adhere.

    • Treat the cells with a range of concentrations of the test inhibitor (e.g., this compound) or a vehicle control (DMSO) for a defined period (e.g., 4-8 hours).

  • Protein Extraction:

    • Wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors. It is crucial to perform this step quickly and on ice to prevent HIF-1α degradation.

    • Clarify the lysates by centrifugation to remove cellular debris.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a standard method like the bicinchoninic acid (BCA) assay.

    • Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for HIF-1α.

    • Incubate the membrane with a primary antibody for a loading control protein (e.g., β-actin, GAPDH) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection and Analysis:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software.

    • Normalize the HIF-1α band intensity to the corresponding loading control band intensity for each sample.

    • Plot the normalized HIF-1α levels against the inhibitor concentration to determine the EC50 for HIF-1α stabilization.

By employing these and other complementary assays, researchers can build a comprehensive specificity profile for this compound and other novel PHD inhibitors, which is essential for guiding further drug development and understanding their full therapeutic potential.

Ensuring Reproducibility of Izilendustat's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A critical examination of the factors influencing the consistent measurement of the effects of Izilendustat, a lactate dehydrogenase (LDH) inhibitor, across different research settings.

In the landscape of preclinical drug development, the reproducibility of experimental results is paramount.[1][2][3] A failure to reproduce findings not only undermines the validity of the research but can also lead to the costly and time-consuming pursuit of non-viable therapeutic candidates.[1] This guide provides a framework for researchers, scientists, and drug development professionals to understand and address the key variables that can impact the reproducibility of studies on this compound, a promising lactate dehydrogenase (LDH) inhibitor. While direct comparative studies on the reproducibility of this compound across multiple laboratories are not yet publicly available, this guide synthesizes best practices and known variables in preclinical research to provide a roadmap for ensuring consistent and reliable data.

The Mechanism of Action: How this compound Works

This compound is an inhibitor of lactate dehydrogenase (LDH), a crucial enzyme in the metabolic pathway of glycolysis.[4] LDH catalyzes the conversion of pyruvate to lactate, a process that is particularly important for the rapid energy production required by cancer cells, a phenomenon known as the Warburg effect.[4] By blocking LDH, this compound aims to disrupt the energy supply of cancer cells, leading to oxidative stress and ultimately, programmed cell death (apoptosis).[4] The mechanism of action for LDH inhibitors typically involves blocking the active site of the enzyme.[4]

Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Lactate Lactate This compound This compound (LDH Inhibitor) This compound->LDH Inhibits LDH->Lactate cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase A Cell Line Authentication (STR) D Standardized Cell Seeding (Density, Volume) A->D B Mycoplasma Testing B->D C Reagent QC (Single Lots) C->D E This compound Treatment (Dose-Response) D->E F Incubation (Standardized Time) E->F G Cell Viability Assay (e.g., CellTiter-Glo) F->G H Lactate Production Assay F->H I Standardized Data Analysis (Pre-defined Pipeline) G->I H->I

References

Benchmarking Izilendustat's Performance Against Current Standard of Care in Animal Models of Fibrosis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis for Researchers and Drug Development Professionals

The landscape of treating fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF) and systemic sclerosis (SSc), is continually evolving. While current standards of care have demonstrated efficacy in slowing disease progression, the search for more effective and potentially restorative therapies continues. Izilendustat, a prolyl hydroxylase (PHD) inhibitor that stabilizes hypoxia-inducible factors (HIFs), presents a novel mechanistic approach that warrants investigation for its anti-fibrotic potential. This guide provides a comparative overview of this compound's theoretical framework against the established performance of the current standard-of-care drugs, pirfenidone and nintedanib, in relevant animal models.

It is important to note that, to date, no direct preclinical studies comparing this compound to the current standard of care in animal models of fibrosis have been publicly disclosed. Therefore, this comparison is based on the known mechanism of action of this compound and data from other molecules with a similar mechanism, benchmarked against the extensive preclinical data available for pirfenidone and nintedanib.

Mechanism of Action: A Tale of Two Approaches

The current standard of care and this compound approach the multifaceted pathology of fibrosis from different angles.

This compound: Targeting the Hypoxic Response

This compound is a potent inhibitor of prolyl hydroxylase, an enzyme responsible for the degradation of hypoxia-inducible factors (HIFs), particularly HIF-1α and HIF-2α[1]. By inhibiting PHD, this compound leads to the stabilization and accumulation of HIFs, even under normal oxygen conditions. This activation of the HIF pathway is being explored for its therapeutic potential in various diseases. In the context of fibrosis, the rationale for investigating PHD inhibitors is multifaceted. While the role of HIFs in fibrosis is complex and can be context-dependent, some studies suggest that HIF stabilization may have protective effects by promoting tissue regeneration and reducing fibrotic processes[2][3][4]. However, other studies have indicated that HIF-1α may promote fibrosis[4][5]. Further research is needed to fully elucidate the therapeutic potential of this pathway in fibrotic diseases.

Pirfenidone and Nintedanib: Multifaceted Anti-Fibrotic and Anti-Inflammatory Action

Pirfenidone is an orally active small molecule with anti-fibrotic and anti-inflammatory properties, though its exact molecular target remains to be fully elucidated[6]. It has been shown to modulate various cytokines and growth factors, most notably reducing transforming growth factor-β (TGF-β), a key driver of fibrosis[3][6][7].

Nintedanib is a small molecule inhibitor of multiple tyrosine kinases, including receptors for platelet-derived growth factor (PDGF), fibroblast growth factor (FGF), and vascular endothelial growth factor (VEGF)[4]. These growth factors are critically involved in the proliferation, migration, and differentiation of fibroblasts, the key cell type responsible for excessive extracellular matrix deposition in fibrosis.

Signaling Pathways

The signaling pathways targeted by this compound and the current standard of care are distinct, offering different points of intervention in the fibrotic cascade.

cluster_this compound This compound Pathway This compound This compound PHD Prolyl Hydroxylase (PHD) This compound->PHD Inhibits HIF_alpha_OH Hydroxylated HIF-α HIF_alpha HIF-α HIF_alpha->HIF_alpha_OH Hydroxylation HIF_complex HIF-α/HIF-β Complex HIF_alpha->HIF_complex Stabilization & Dimerization VHL VHL HIF_alpha_OH->VHL Proteasome Proteasomal Degradation VHL->Proteasome HRE Hypoxia Response Element (HRE) HIF_complex->HRE Target_Genes Target Gene Expression HRE->Target_Genes

Caption: this compound's Mechanism of Action.

cluster_SOC Standard of Care Pathways cluster_Pirfenidone Pirfenidone cluster_Nintedanib Nintedanib Pirfenidone Pirfenidone TGF_beta TGF-β Pirfenidone->TGF_beta Reduces Fibroblast_P Fibroblast Proliferation & Differentiation TGF_beta->Fibroblast_P ECM_P ECM Deposition TGF_beta->ECM_P Nintedanib Nintedanib TK_receptors Tyrosine Kinase Receptors (PDGFR, FGFR, VEGFR) Nintedanib->TK_receptors Inhibits Fibroblast_N Fibroblast Proliferation & Migration TK_receptors->Fibroblast_N

Caption: Standard of Care Mechanisms of Action.

Performance in Animal Models of Fibrosis

The bleomycin-induced lung fibrosis model is the most widely used and best-characterized animal model for preclinical testing of potential therapies for idiopathic pulmonary fibrosis[8]. This model recapitulates key features of the human disease, including inflammation, fibroblast activation, and excessive collagen deposition. Various animal models are also utilized for systemic sclerosis, including bleomycin-induced skin fibrosis and genetic models[9][10][11].

Standard of Care: Pirfenidone and Nintedanib in the Bleomycin-Induced Lung Fibrosis Model

Both pirfenidone and nintedanib have demonstrated significant anti-fibrotic effects in the bleomycin-induced lung fibrosis model in rodents.

Table 1: Summary of Pirfenidone and Nintedanib Performance in Bleomycin-Induced Lung Fibrosis Models

ParameterPirfenidoneNintedanib
Histological Improvement Significant reduction in lung inflammation and fibrosis.[3][6][7]Significant reduction in lung inflammation and fibrosis.[5][12]
Collagen Deposition Reduced total lung collagen content.[6][7]Reduced lung collagen levels.[5]
Inflammatory Markers Reduction in pro-inflammatory cytokines.[6]Reduced levels of inflammatory markers like IL-1β and TIMP-1.[5]
Pulmonary Function Improved lung compliance and vital capacity in some studies.Not consistently reported in these models.
This compound: Awaiting Preclinical Fibrosis Data

As of now, there is no publicly available data on the performance of this compound in the bleomycin-induced lung fibrosis model or other animal models of fibrosis. Studies on other PHD inhibitors in different fibrosis models have shown mixed results, highlighting the need for specific preclinical evaluation of this compound in this context.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for the bleomycin-induced lung fibrosis model used to evaluate the standard-of-care drugs.

Bleomycin-Induced Lung Fibrosis Model: A Standard Protocol

start Animal Acclimatization (e.g., C57BL/6 mice) induction Induction of Fibrosis: Intratracheal instillation of Bleomycin start->induction treatment Treatment Initiation (Prophylactic or Therapeutic) induction->treatment groups Treatment Groups: 1. Vehicle Control 2. Bleomycin + Vehicle 3. Bleomycin + Pirfenidone 4. Bleomycin + Nintedanib treatment->groups monitoring Daily Monitoring: Body weight, clinical signs groups->monitoring endpoint Endpoint Analysis (e.g., Day 14 or 21) monitoring->endpoint analysis Outcome Measures: - Histopathology (Ashcroft score) - Collagen content (Hydroxyproline assay) - BALF analysis (cell counts, cytokines) - Gene expression (RT-PCR) endpoint->analysis

Caption: General Workflow for Bleomycin Model.

Key Steps in the Protocol:

  • Animal Model: C57BL/6 mice are commonly used due to their susceptibility to bleomycin-induced fibrosis[13][14].

  • Induction of Fibrosis: A single intratracheal instillation of bleomycin sulfate is administered to anesthetized mice[15].

  • Treatment Administration:

    • Pirfenidone: Typically administered orally, mixed in the chow or via gavage, starting either before (prophylactic) or after (therapeutic) the bleomycin challenge.

    • Nintedanib: Administered orally via gavage, also in prophylactic or therapeutic regimens[5].

  • Endpoint Analysis: Animals are typically euthanized at 14 or 21 days post-bleomycin administration.

  • Outcome Measures:

    • Histopathology: Lung tissue is sectioned and stained (e.g., with Masson's trichrome) to assess the extent of fibrosis, often quantified using the Ashcroft scoring system.

    • Collagen Content: The total amount of collagen in the lung is measured biochemically using a hydroxyproline assay.

    • Bronchoalveolar Lavage Fluid (BALF) Analysis: The fluid is analyzed for total and differential cell counts and for the levels of various cytokines and inflammatory mediators.

Conclusion and Future Directions

Pirfenidone and nintedanib have a well-established preclinical track record in the bleomycin-induced lung fibrosis model, demonstrating consistent anti-fibrotic and anti-inflammatory effects. This robust dataset has supported their clinical development and approval for the treatment of IPF.

This compound, with its distinct mechanism of action centered on the stabilization of HIFs, represents a novel and intriguing therapeutic hypothesis for fibrotic diseases. However, the lack of publicly available preclinical data in relevant animal models of fibrosis makes a direct comparison of its performance against the current standard of care impossible at this time.

To ascertain the potential of this compound as an anti-fibrotic agent, it is imperative that it undergoes rigorous preclinical evaluation in well-characterized animal models such as the bleomycin-induced lung fibrosis model. Such studies should include direct, head-to-head comparisons with pirfenidone and nintedanib to benchmark its efficacy. Key endpoints for evaluation should include histological improvement, reduction in collagen deposition, and modulation of key fibrotic and inflammatory markers. The results of these future studies will be critical in determining whether this compound holds promise as a future therapy for patients with fibrotic diseases.

References

Safety Operating Guide

Navigating the Disposal of Izilendustat: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the proper disposal of the research chemical Izilendustat is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this guide synthesizes general best practices for the disposal of solid, chlorinated organic compounds, offering procedural guidance for researchers, scientists, and drug development professionals.

This compound is a solid organic compound containing chlorine.[1] Due to its chemical nature, it should be treated as a hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. Improper disposal can pose risks to human health and the environment.

Chemical and Physical Properties of this compound

A clear understanding of a compound's properties is fundamental to its safe handling and disposal. The following table summarizes the known characteristics of this compound.

PropertyValue
Molecular Formula C₂₂H₂₈ClN₃O₄[1]
Molecular Weight 433.93 g/mol [1]
Appearance Solid[1]
Purity 99.95%[1]
CAS Number 1303512-02-8[1]

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general guidelines for the disposal of hazardous chemical waste in a laboratory setting.[1][2][3][4]

  • Waste Identification and Segregation:

    • Treat all unused, expired, or contaminated this compound as hazardous waste.

    • Do not mix this compound waste with other waste streams, such as non-hazardous trash, sharps, or radioactive waste.

    • Segregate solid this compound waste from liquid chemical waste. Contaminated labware (e.g., gloves, weighing paper) should be collected as solid hazardous waste.

  • Containerization and Labeling:

    • Use a designated, leak-proof, and chemically compatible container for collecting this compound waste. The container must be in good condition with a secure lid.

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity. Do not use abbreviations or chemical formulas.

    • Keep the container closed at all times except when adding waste.

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of laboratory personnel.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible chemicals.

  • Disposal Request and Pickup:

    • Once the container is full or when the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Do not dispose of this compound down the drain or in the regular trash.

  • Decontamination of Empty Containers:

    • Empty this compound containers must be properly decontaminated before being discarded.

    • Triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.

    • After triple-rinsing, deface or remove the original label, and dispose of the container according to your institution's guidelines for decontaminated labware.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

IzilendustatDisposalWorkflow This compound Disposal Workflow start This compound Waste Generated identify Identify as Hazardous Waste start->identify segregate Segregate from other waste streams identify->segregate containerize Place in a labeled, compatible container segregate->containerize storage Store in Satellite Accumulation Area containerize->storage decontaminate_container Decontaminate Empty Original Container (Triple Rinse) containerize->decontaminate_container full Container Full or Waste No Longer Generated? storage->full full->storage No request_pickup Request pickup by EHS or licensed contractor full->request_pickup Yes disposal Final Disposal via Incineration or other approved method request_pickup->disposal end End of Process disposal->end collect_rinsate Collect rinsate as hazardous liquid waste decontaminate_container->collect_rinsate dispose_container Dispose of decontaminated container decontaminate_container->dispose_container collect_rinsate->request_pickup

This compound Disposal Workflow Diagram

Regulatory Compliance

All personnel handling and disposing of this compound must be trained on hazardous waste management procedures and comply with all applicable federal, state, and local regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). It is the responsibility of the waste generator (the laboratory) to ensure that all hazardous waste is managed and disposed of correctly.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific policies and procedures for hazardous waste disposal and, if available, the manufacturer's Safety Data Sheet (SDS) for this compound.

References

Essential Safety and Operational Guide for Handling Izilendustat

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the following provides immediate, essential guidance for the safe handling and disposal of Izilendustat, a potent inhibitor of prolyl hydroxylase. This guide is intended to supplement, not replace, a comprehensive, substance-specific risk assessment and adherence to all institutional and regulatory safety protocols. This compound is intended for laboratory research use only.[1]

Personal Protective Equipment (PPE)

Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, a conservative approach to personal protective equipment is warranted, treating it as a potent, hazardous compound. The following table summarizes the recommended PPE for handling this compound powder and solutions.

Body PartPPE ItemStandardPurpose
Eyes & Face Safety Glasses with Side Shields or GogglesANSI Z87.1Protects against splashes and airborne particles.
Face ShieldANSI Z87.1Recommended when there is a significant risk of splashes.
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)ASTM F739Provides a barrier against skin contact. Double-gloving is recommended.
Body Laboratory CoatProtects skin and personal clothing from contamination.
Disposable Gown/ApronRecommended for larger quantities or when splashes are likely.
Respiratory Chemical Fume HoodAll handling of solid this compound and preparation of solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.
Respirator (e.g., N95 or higher)NIOSH-approvedMay be required based on a site-specific risk assessment, especially when a fume hood is not available or during spill cleanup.

This table is based on general best practices for handling potent research compounds and should be adapted to specific laboratory conditions and risk assessments.

Safe Handling and Operational Plan

A systematic approach is crucial to minimize exposure and ensure safety during the handling of this compound.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal A Don Appropriate PPE B Prepare Work Area in Chemical Fume Hood A->B C Weigh Solid this compound B->C D Prepare Stock Solution C->D E Perform Experiment with this compound Solution D->E F Decontaminate Equipment E->F G Segregate and Label Waste F->G H Dispose of Waste According to Institutional Guidelines G->H

Caption: A stepwise workflow for the safe handling of this compound, from preparation to disposal.

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a cool, dry, and dark place, away from incompatible materials.[2]

  • The storage area should be clearly labeled as containing potent compounds.

Preparation of Solutions:

  • Engineering Controls: Always handle solid this compound within a certified chemical fume hood to prevent inhalation of the powder.

  • Personal Protective Equipment: At a minimum, wear a lab coat, safety glasses with side shields, and double nitrile gloves.

  • Weighing: Use a dedicated analytical balance within the fume hood. Handle the compound gently to avoid creating airborne dust.

  • Dissolving: Add the solvent to the weighed this compound slowly to avoid splashing. Ensure the container is securely capped before mixing.

Experimental Use:

  • When using solutions of this compound, maintain the same level of PPE as during preparation.

  • Clearly label all vessels containing this compound.

  • Work in a well-ventilated area. If there is a risk of aerosol generation, perform the work in a fume hood.

Spill and Emergency Plan

Immediate and correct response to a spill is critical to prevent exposure.

This compound Spill Response Protocol Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and EHS Evacuate->Alert PPE Don Appropriate PPE (if safe to do so) Alert->PPE Contain Contain the Spill with Absorbent Material PPE->Contain Clean Clean the Spill Area Contain->Clean Decontaminate Decontaminate Surfaces Clean->Decontaminate Dispose Dispose of Contaminated Materials as Hazardous Waste Decontaminate->Dispose

Caption: A logical flow for responding to a spill of this compound.

Spill Cleanup Procedure:

  • Small Spills (Solid):

    • Gently cover the spill with a damp paper towel to avoid raising dust.

    • Carefully wipe up the material, working from the outside in.

    • Place all contaminated materials in a sealed bag for disposal as hazardous waste.

  • Small Spills (Liquid):

    • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Scoop the absorbent material into a container for hazardous waste.

  • Large Spills:

    • Evacuate the area and prevent entry.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

First Aid:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

Waste Segregation and Disposal:

  • Solid Waste: Collect all disposable PPE, contaminated paper towels, and other solid materials in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless specifically instructed to do so by your institution's EHS department.

  • Sharps: Any sharps (needles, razor blades) contaminated with this compound should be placed in a designated sharps container for hazardous waste.

  • Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's EHS department, following all local, state, and federal regulations.[3][4][5]

By adhering to these safety and logistical guidelines, researchers can minimize the risks associated with handling the potent compound this compound and ensure a safe laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Izilendustat
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Izilendustat

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.